4-Butylbenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-butylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVGSPOHLFKLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398638 | |
| Record name | 4-butylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57802-79-6 | |
| Record name | 4-butylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Butylbenzylamine chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 4-Butylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound. The information is primarily focused on the tert-butyl isomer due to the greater availability of published data, with comparative information provided for the n-butyl isomer.
Chemical Structure and Identification
This compound is a substituted benzylamine with a butyl group attached to the phenyl ring at the para position. The two common isomers are 4-tert-butylbenzylamine and 4-n-butylbenzylamine.
4-tert-Butylbenzylamine
-
Synonyms: 4-t-butylbenzylamine, [4-(tert-butyl)phenyl]methylamine[1]
Below is a diagram of the chemical structure of 4-tert-Butylbenzylamine.
Caption: Chemical structure of 4-tert-Butylbenzylamine.
4-n-Butylbenzylamine
-
IUPAC Name: (4-butylphenyl)methanamine[5]
-
Synonyms: 4-n-butylbenzylamine[5]
-
CAS Number: 57802-79-6[5]
Physicochemical Properties
The following tables summarize the key physicochemical properties of 4-tert-butylbenzylamine and 4-n-butylbenzylamine.
Table 1: Chemical Identifiers
| Property | 4-tert-Butylbenzylamine | 4-n-Butylbenzylamine |
| Molecular Formula | C11H17N[1][2][4] | C11H17N[5] |
| Molecular Weight | 163.26 g/mol [1][4] | 163.264 g/mol [5] |
| SMILES | CC(C)(C)c1ccc(CN)cc1[2][4][6] | CCCCC1=CC=C(C=C1)CN[5] |
| InChI | 1S/C11H17N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3[1][4] | InChI=1S/C11H17N/c1-2-3-7-10-8-5-9(6-12)4-10/h4-5,8H,2-3,6-7,12H2,1H3 |
| InChIKey | MPWSRGAWRAYBJK-UHFFFAOYSA-N[1][2][4] | IBVGSPOHLFKLHM-UHFFFAOYSA-N[5] |
Table 2: Physical Properties
| Property | 4-tert-Butylbenzylamine | 4-n-Butylbenzylamine |
| Appearance | Clear pale yellow liquid[2][3] | Not specified |
| Boiling Point | 235-236 °C (lit.)[3][4] | 89-91 °C at 1 mmHg[5] |
| Density | 0.927 g/mL at 25 °C (lit.)[3][4][6] | Not specified |
| Refractive Index | 1.5185-1.5225 at 20 °C[2] | Not specified |
| Flash Point | 107 °C (closed cup)[4] | Not specified |
| Solubility | Not miscible or difficult to mix with water[3] | Not specified |
Experimental Protocols
Synthesis of 4-tert-Butylbenzylamine
A common method for the synthesis of 4-tert-butylbenzylamine is the urotropine method.[7] This involves the reaction of 4-tert-butylbenzyl chloride with urotropine to form a quaternary ammonium salt, followed by hydrolysis.
Step 1: Formation of the Urotropine Quaternary Ammonium Salt
-
In a three-necked flask equipped with a condenser, thermometer, and stirrer, dissolve 5.7g of urotropine in 15ml of chloroform at room temperature.[7]
-
Once the urotropine is fully dissolved, add 6.1g of 4-tert-butylbenzyl chloride. Rinse the bottle wall with an additional 5ml of chloroform.[7]
-
Heat the mixture to reflux at 62 °C for 1 hour. A large amount of white solid precipitate will form.[7]
-
Cool the reaction mixture to room temperature and collect the white solid (urotropine quaternary ammonium salt) by suction filtration.[7]
Step 2: Hydrolysis to 4-tert-Butylbenzylamine
-
To the obtained solid, add 10ml of concentrated hydrochloric acid and 40ml of water.[7]
-
Heat the mixture to reflux at 90 °C for 10 hours. The reaction will result in a yellow transparent liquid.[7]
-
Distill the mixture under reduced pressure at 90 °C until a faint yellow solid material is obtained.[7]
-
Add 30ml of water to the solid and stir to dissolve.
-
Adjust the pH to 8-12 by dropwise addition of a 40% NaOH solution. A yellow oily liquid will separate out.[7]
-
Perform a liquid-liquid extraction with diethyl ether (3 x 20ml).[7]
-
Combine the organic phases and dry over anhydrous MgSO4 overnight.[7]
-
Filter and evaporate the ether to obtain the final product, 4-tert-butylbenzylamine.[7]
References
- 1. 4-tert-Butylbenzylamine | C11H17N | CID 2735655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Tert-butylbenzylamine, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 3. 4-tert-Butylbenzylamine | 39895-55-1 [chemicalbook.com]
- 4. 4-tert-Butylbenzylamine 97 39895-55-1 [sigmaaldrich.com]
- 5. 4-n-Butylbenzylamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 4-tert-butylbenzylamine [stenutz.eu]
- 7. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Butylbenzylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and known biological interactions of the two primary isomers of 4-butylbenzylamine: 4-tert-butylbenzylamine and 4-n-butylbenzylamine. While sharing the same molecular formula and weight, their distinct structural arrangements lead to different chemical and biological profiles. This document aims to serve as a critical resource for professionals in research and drug development.
Core Chemical and Physical Data
The fundamental properties of 4-tert-butylbenzylamine and 4-n-butylbenzylamine are summarized below. These isomers, despite their identical molecular weight, exhibit differences in physical characteristics such as boiling point and density due to the structural variance of the butyl group.
| Property | 4-tert-Butylbenzylamine | 4-n-Butylbenzylamine |
| CAS Number | 39895-55-1 | 57802-79-6 |
| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol | 163.26 g/mol |
| Appearance | Clear, colorless to pale yellow liquid | Not specified, likely a liquid |
| Boiling Point | 235-236 °C (lit.) | 89-91 °C @ 1 mmHg |
| Density | 0.927 g/mL at 25 °C (lit.) | Not specified |
| Refractive Index | 1.5185-1.5225 @ 20 °C | Not specified |
| Synonyms | (4-tert-butylphenyl)methanamine, p-tert-butylbenzylamine | (4-n-butylphenyl)methanamine, p-n-butylbenzylamine |
Synthesis Protocols
The synthesis of each isomer requires distinct methodologies. Below are detailed experimental protocols derived from established chemical literature.
Experimental Protocol: Synthesis of 4-tert-Butylbenzylamine
This protocol is based on the Delepine reaction, involving the formation of a quaternary ammonium salt with urotropine, followed by acidic hydrolysis.[1]
Step 1: Formation of the Urotropine Quaternary Ammonium Salt
-
Apparatus Setup: Assemble a 250 mL three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer.
-
Reagents: Add 5.7 g of urotropine (hexamethylenetetramine) and 15 mL of chloroform to the flask.
-
Dissolution: Stir the mixture at room temperature until the urotropine is fully dissolved.
-
Addition of Benzyl Chloride: Introduce 6.1 g of 4-tert-butylbenzyl chloride to the solution. Use an additional 5 mL of chloroform to rinse the flask walls.
-
Reaction: Heat the mixture to reflux at approximately 62 °C and maintain for 1 hour. A significant amount of white solid precipitate will form.
-
Isolation: Cool the reaction mixture to room temperature and collect the white solid, the quaternary ammonium salt, by suction filtration.
Step 2: Acidic Hydrolysis to 4-tert-Butylbenzylamine
-
Initial Hydrolysis: The filtered quaternary ammonium salt is hydrolyzed using a solution of concentrated hydrochloric acid in ethanol. The mixture is refluxed, then filtered to remove solids. The solvent is evaporated to yield crude 4-tert-butylbenzylamine hydrochloride.
-
Secondary Hydrolysis: To the crude hydrochloride salt, add 10 mL of concentrated hydrochloric acid and 40 mL of water. Heat the mixture to reflux at 90 °C for 10 hours.
-
Solvent Removal: After the reaction, distill the solution under reduced pressure at 90 °C until a faint yellow solid material is obtained.
-
Neutralization and Extraction: Dissolve the solid in 30 mL of water. While stirring, add a 40% sodium hydroxide solution dropwise until the pH of the solution is adjusted to between 8 and 12. A yellow oily liquid will separate.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 20 mL portions of diethyl ether.
-
Purification: Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄) overnight. Filter the solution and evaporate the ether to yield the final product, 4-tert-butylbenzylamine.
Experimental Protocol: Synthesis of 4-n-Butylbenzylamine
A general multi-step process for producing 4-amino-N-alkylbenzylamines can be adapted for the synthesis of 4-n-butylbenzylamine, starting from N-butylbenzylamine.[2]
-
Acetylation (Protection): React N-butylbenzylamine with acetic anhydride in the presence of acetic acid at 120-150 °C to form N-acetyl-N-butylbenzylamine. This step protects the amine group.
-
Nitration: The protected intermediate undergoes nitration to introduce a nitro group at the para position of the benzene ring.
-
De-acetylation (Deprotection): The acetyl group is removed by hydrolysis to yield 4-nitro-N-butylbenzylamine.
-
Reduction: The nitro group of 4-nitro-N-butylbenzylamine is reduced to an amino group using a catalyst such as Raney Nickel under a hydrogen atmosphere. This step appears to be a misinterpretation of the source for the target molecule. A more direct route would be the reduction of 4-butylbenzonitrile or the reductive amination of 4-butylbenzaldehyde. A plausible direct synthesis is the reduction of 4-butylbenzoic acid to the corresponding alcohol, followed by conversion to the benzyl chloride, and subsequent reaction with ammonia or an appropriate nitrogen source.
Given the ambiguity, a more common laboratory-scale synthesis would involve the reduction of 4-n-butylbenzonitrile.
Alternative Protocol: Reduction of 4-n-Butylbenzonitrile
-
Apparatus Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-n-butylbenzonitrile in a dry ethereal solvent like diethyl ether or tetrahydrofuran (THF).
-
Reducing Agent: Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to the flask while maintaining a cool temperature with an ice bath.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Work-up: Filter the resulting solid aluminum salts and wash them thoroughly with the ethereal solvent.
-
Purification: Combine the filtrate and washings, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-n-butylbenzylamine. Further purification can be achieved by distillation.
Analytical Characterization
Characterization and purity assessment of this compound isomers are typically performed using standard analytical techniques.
| Analytical Data | 4-tert-Butylbenzylamine | 4-n-Butylbenzylamine |
| GC-MS | Spectral data available in public databases. | Spectral data available in public databases. |
| ¹H NMR | Spectral data available in public databases. | Spectral data available in public databases. |
| ¹³C NMR | Spectral data available in public databases. | Spectral data available in public databases. |
| IR Spectroscopy | Spectral data available in public databases. | Spectral data available in public databases. |
General Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the amine in a volatile organic solvent such as dichloromethane or methanol.
-
GC Column: Use a standard non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Identify the compound by its retention time and comparison of its mass spectrum with reference library spectra.
Biological Activity and Signaling Pathways
While both isomers are primarily utilized as intermediates in organic synthesis for pharmaceuticals and agrochemicals, 4-tert-butylbenzylamine has been specifically identified as a substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO).[3]
Semicarbazide-Sensitive Amine Oxidase (SSAO) Interaction
SSAO, also known as Vascular Adhesion Protein-1 (VAP-1), is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines.[4] The reaction consumes oxygen and water, producing the corresponding aldehyde, ammonia, and hydrogen peroxide.
Reaction Catalyzed by SSAO: R-CH₂NH₂ + O₂ + H₂O → R-CHO + NH₃ + H₂O₂
The products of this reaction, particularly hydrogen peroxide, can act as signaling molecules. Elevated SSAO activity is associated with conditions like diabetes and atherosclerosis.[4] The study of substrates like 4-tert-butylbenzylamine is crucial for understanding the structure-activity relationships of this enzyme and for designing potential inhibitors or modulators.[5] The bulky tert-butyl group likely influences the binding affinity and turnover rate within the enzyme's active site.
There is currently a lack of specific biological activity data for 4-n-butylbenzylamine in the public domain. Its utility is primarily documented as a chemical intermediate.
Conclusion
This technical guide differentiates between 4-tert-butylbenzylamine and 4-n-butylbenzylamine, providing essential data for researchers and developers. While both are valuable chemical building blocks, 4-tert-butylbenzylamine's role as a substrate for SSAO/VAP-1 presents a specific area of interest for those in drug discovery and molecular biology, particularly in the context of metabolic and inflammatory diseases. The provided protocols for synthesis and analysis serve as a practical foundation for laboratory work involving these compounds.
References
- 1. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]
- 2. CN105001096A - 4-amino-N-alkyl benzylamine preparation methood - Google Patents [patents.google.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]
- 4. Primary-amine oxidase - Wikipedia [en.wikipedia.org]
- 5. Structure-activity relationships of SSAO/VAP-1 arylalkylamine-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Butylbenzylamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Butylbenzylamine and its derivatives are significant structural motifs in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including reductive amination, the Gabriel synthesis, and the urotropine method. Furthermore, it details common derivatization strategies, such as N-acylation and N-alkylation, to access a diverse range of functionalized analogues. This document is intended to serve as a practical resource, offering detailed experimental protocols, a comparative analysis of synthetic methodologies, and visual representations of reaction pathways to aid researchers in the efficient synthesis of these valuable compounds.
Introduction
Benzylamines substituted on the aromatic ring are a prevalent class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The butyl-substituted congeners, in particular, offer a valuable lipophilic handle that can be exploited to modulate the pharmacological properties of target molecules. This guide focuses on the synthesis of this compound, a key building block, and its subsequent conversion to various derivatives.
Synthesis of this compound: A Comparative Analysis
Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on factors such as the availability of starting materials, scalability, and desired purity. The three most common and effective routes are reductive amination of 4-butylbenzaldehyde, the Gabriel synthesis from 4-butylbenzyl halides, and the urotropine method.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative parameters for the primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthesis Method | Starting Material | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 4-Butylbenzaldehyde | 60 - 85% | 4 - 24 | 25 - 80 | One-pot procedure, wide substrate scope, mild conditions. | Requires a suitable reducing agent; potential for over-alkylation. |
| Gabriel Synthesis | 4-Butylbenzyl halide | 70 - 90% | 3 - 6 | Reflux | High purity of primary amine, avoids over-alkylation. | Limited to primary amines; harsh hydrolysis conditions can affect sensitive functional groups.[1][2] |
| Urotropine Method | 4-Butylbenzyl chloride | ~85% | 1 (salt form.) + 10 (hydrolysis) | 62 (salt form.) + 90 (hydrolysis) | Readily available starting materials, good yield. | Multi-step process, potential for side reactions.[3] |
Experimental Protocols: Core Syntheses
Reductive amination is a versatile one-pot method for the synthesis of amines from carbonyl compounds.[4] The Leuckart-Wallach reaction is a specific type of reductive amination that utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonia from ammonium formate).[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-butylbenzaldehyde (1 equivalent), ammonium formate (3-5 equivalents), and formic acid (2-3 equivalents).
-
Reaction: Heat the mixture to 160-180°C and maintain it at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add a 20% solution of hydrochloric acid to the reaction mixture and reflux for 4-8 hours to hydrolyze the intermediate formamide.
-
Work-up: Cool the mixture and make it alkaline (pH > 10) by the careful addition of a concentrated sodium hydroxide solution.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively preventing the over-alkylation that can occur in direct alkylation with ammonia.[1][2]
Experimental Protocol:
-
N-Alkylation of Potassium Phthalimide: In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF). To this solution, add 4-butylbenzyl bromide or chloride (1 equivalent).
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction by TLC until the starting halide is consumed.
-
Isolation of Phthalimide Intermediate: Cool the reaction mixture and pour it into ice-water. The N-(4-butylbenzyl)phthalimide will precipitate. Filter the solid, wash with water, and dry.
-
Hydrazinolysis: Suspend the N-(4-butylbenzyl)phthalimide in ethanol or methanol in a round-bottom flask. Add hydrazine hydrate (1.2-1.5 equivalents) and reflux the mixture for 1-2 hours. A white precipitate of phthalhydrazide will form.
-
Work-up and Purification: Cool the mixture and add dilute hydrochloric acid to dissolve the desired amine and precipitate any remaining phthalhydrazide. Filter the mixture and wash the solid with water. Make the filtrate basic with a concentrated sodium hydroxide solution and extract the liberated this compound with an organic solvent. Dry the organic extracts, filter, and remove the solvent under reduced pressure. Purify the product by vacuum distillation.
This method involves the reaction of a benzyl halide with urotropine (hexamethylenetetramine) to form a quaternary ammonium salt, which is subsequently hydrolyzed to the primary amine.[3]
Experimental Protocol:
-
Quaternary Ammonium Salt Formation: In a three-necked flask equipped with a condenser, thermometer, and stirrer, dissolve urotropine (1 equivalent) in chloroform. Add 4-butylbenzyl chloride (1 equivalent) and heat the mixture to reflux (around 62°C) for 1 hour. A white precipitate of the quaternary ammonium salt will form.[3]
-
Isolation of the Salt: Cool the reaction mixture to room temperature and collect the white solid by suction filtration.[3]
-
Hydrolysis: Transfer the salt to a flask and add a mixture of concentrated hydrochloric acid and ethanol. Stir the mixture; a large amount of white solid may precipitate. Heat the mixture to reflux for 10 hours at 90°C.[3]
-
Work-up: After hydrolysis, evaporate the solvent under reduced pressure to obtain the crude this compound hydrochloride as a solid.[3]
-
Isolation of the Free Amine: Dissolve the hydrochloride salt in water and adjust the pH to 8-12 with a 40% sodium hydroxide solution. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield high-purity this compound.[3]
Synthesis of this compound Derivatives
This compound serves as a versatile starting material for the synthesis of a wide range of derivatives, primarily through reactions involving the primary amino group.
N-Acylation
N-acylation is a common method to introduce an acyl group onto the nitrogen atom, forming an amide. This is often done using acyl chlorides or acid anhydrides.
Experimental Protocol for the Synthesis of N-(4-Butylbenzyl)acetamide:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran. Add a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents).
-
Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water. If using an organic solvent, separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(4-butylbenzyl)acetamide can be purified by recrystallization or column chromatography.
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom. Direct alkylation with alkyl halides can lead to over-alkylation, so reductive amination is often the preferred method for mono-alkylation. For methylation, the Eschweiler-Clarke reaction is a highly effective method that avoids the formation of quaternary ammonium salts.[1][6]
Experimental Protocol for the Synthesis of N-Methyl-4-butylbenzylamine (Eschweiler-Clarke Reaction):
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), formic acid (excess, e.g., 2-3 equivalents), and aqueous formaldehyde (excess, e.g., 2-3 equivalents).
-
Reaction: Heat the reaction mixture to reflux (around 100°C) for 6-12 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The resulting N,N-dimethyl-4-butylbenzylamine can be purified by vacuum distillation.
Visualizations
Synthetic Pathways to this compound
Caption: Synthetic routes to this compound.
Derivatization of this compound
Caption: Derivatization of this compound.
Conclusion
The synthesis of this compound and its derivatives is achievable through several reliable and well-established methods. Reductive amination offers a direct, one-pot approach, while the Gabriel synthesis provides a route to high-purity primary amine, and the urotropine method utilizes readily available starting materials. The choice of the optimal synthetic pathway will be dictated by the specific requirements of the research, including scale, purity, and available resources. The subsequent derivatization of this compound through N-acylation and N-alkylation opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize these valuable molecules.
References
Spectroscopic Analysis of 4-Butylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-butylbenzylamine, a compound of interest in organic synthesis and pharmaceutical development. This document will focus on the two primary isomers: 4-n-butylbenzylamine and 4-tert-butylbenzylamine, presenting their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also included to aid in research and development.
Introduction
This compound and its isomers are valuable building blocks in the synthesis of various organic molecules, including active pharmaceutical ingredients. A thorough understanding of their spectroscopic properties is essential for their identification, characterization, and quality control. This guide serves as a centralized resource for the NMR, IR, and MS data of both 4-n-butylbenzylamine and 4-tert-butylbenzylamine.
Data Presentation
The following sections provide a summary of the key spectroscopic data for the two isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Spectroscopic Data for this compound Isomers (in CDCl₃)
| 4-n-Butylbenzylamine | 4-tert-Butylbenzylamine | ||
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm |
| 7.28 - 7.15 | m | Ar-H | 7.33 |
| 3.82 | s | CH ₂-NH₂ | 3.84 |
| 2.58 | t | Ar-CH ₂-CH₂ | 1.50 (approx.) |
| 1.63 - 1.55 | m | Ar-CH₂-CH ₂ | 1.32 |
| 1.41 - 1.31 | m | -CH ₂-CH₃ | |
| 0.92 | t | -CH₂-CH ₃ | |
| 1.45 (approx.) | br s | NH ₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers (in CDCl₃)
| 4-n-Butylbenzylamine | 4-tert-Butylbenzylamine | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 141.0 | C -CH₂NH₂ | 149.5 | C -C(CH₃)₃ |
| 140.5 | C -CH₂CH₂ | 140.0 | C -CH₂NH₂ |
| 128.6 | Ar-C H | 127.0 | Ar-C H |
| 128.4 | Ar-C H | 125.3 | Ar-C H |
| 46.4 | C H₂-NH₂ | 46.5 | C H₂-NH₂ |
| 35.2 | Ar-C H₂-CH₂ | 34.4 | C (CH₃)₃ |
| 33.8 | Ar-CH₂-C H₂ | 31.4 | C(C H₃)₃ |
| 22.3 | -C H₂-CH₃ | ||
| 13.9 | -CH₂-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the amine and aromatic functionalities are key identifiers for this compound.
Table 3: Key IR Absorption Bands for this compound Isomers
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Primary Amines [1] | Observed for 4-tert-Butylbenzylamine |
| N-H Stretch (asymmetric & symmetric) | 3400-3250 (two bands for primary amines) | Two bands are expected in this region. |
| C-H Stretch (aromatic) | 3100-3000 | Present. |
| C-H Stretch (aliphatic) | 3000-2850 | Present. |
| N-H Bend (scissoring) | 1650-1580 | A band is expected in this region. |
| C=C Stretch (aromatic) | 1600-1450 | Bands are expected in this region. |
| C-N Stretch (aromatic amine) | 1335-1250 | A strong band is expected in this region. |
| N-H Wag | 910-665 (broad) | A broad band is expected in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 4: Key Mass Spectrometry Fragments for this compound Isomers
| m/z | Proposed Fragment | Significance |
| 163 | [M]⁺ | Molecular Ion |
| 148 | [M - CH₃]⁺ | Loss of a methyl group (more significant for the tert-butyl isomer) |
| 106 | [M - C₄H₉]⁺ | Loss of the butyl group (benzylic cleavage) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound. This allows for separation from any impurities prior to mass analysis.
-
Ionization: Electron Ionization (EI) is a common method used, where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow from sample synthesis to spectroscopic analysis and data reporting.
This guide provides a foundational understanding of the spectroscopic characteristics of 4-n-butylbenzylamine and 4-tert-butylbenzylamine. For more detailed analysis and interpretation, it is recommended to consult specialized spectroscopic databases and literature.
References
4-Butylbenzylamine safety and handling precautions
An In-depth Technical Guide on the Safety and Handling of 4-Butylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, compiled from available data on closely related compounds, including N-butylbenzylamine and 4-tert-butylbenzylamine, to ensure a thorough understanding of the potential hazards and necessary precautions.
Hazard Identification and Classification
This compound and its isomers are classified as hazardous chemicals. The following table summarizes the GHS classifications found for related compounds. It is prudent to handle this compound with the assumption that it shares these hazards.
Table 1: GHS Hazard Classification
| Hazard Class | GHS Classification | Source |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) / Causes skin irritation (H315) | [1] |
| Serious Eye Damage/Irritation | Causes serious eye damage (H314) / Causes serious eye irritation (H319) | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation (H335) | [1] |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | [2][3] |
| Acute Toxicity (Dermal) | Harmful in contact with skin (H312) | |
| Skin Sensitization | May cause an allergic skin reaction (H317) | [2] |
| Aquatic Hazard (Acute) | Harmful to aquatic life (H402) | |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects (H412) | [2] |
Primary Hazards: Corrosive, Irritant.[1][4]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage. The data presented below is for N-butylbenzylamine and 4-tert-butylbenzylamine, which are expected to have similar properties to this compound.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C11H17N | [1][4] |
| Molecular Weight | 163.26 g/mol | [1][4] |
| Boiling Point | 184 - 185 °C (for Benzylamine) | |
| Density | 0.981 g/cm3 at 25 °C (for Benzylamine) | |
| Melting Point | 10 °C (for Benzylamine) |
Experimental Protocols & Handling Procedures
Strict adherence to safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times to minimize exposure.
-
Eye/Face Protection: Use safety goggles with side protection or a full-face shield.[5]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate, wear a self-contained breathing apparatus.[5] A Type AK filter of sufficient capacity is recommended.[6]
Safe Handling
-
Use in a well-ventilated area.[6]
-
Handle and open containers with care.[5]
-
Wash hands thoroughly after handling.[2]
-
Keep away from sources of ignition - No smoking.[5]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]
Storage
-
Store in a tightly closed container.[5]
-
Store in a well-ventilated place. Keep cool.
-
Store locked up.[2]
Emergency Procedures
Immediate and appropriate response is critical in case of an emergency.
First Aid Measures
-
General Advice: First aiders should protect themselves. Take off immediately all contaminated clothing.[5] Show the safety data sheet to the doctor in attendance.[3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[3][5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Rinse skin with water or shower. Call a physician immediately as corrosive injuries that are not treated are hard to cure.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[2][5]
-
If Swallowed: Rinse mouth immediately and drink plenty of water. Do NOT induce vomiting due to the danger of perforation of the esophagus and stomach. Call a physician immediately.[2][5]
Firefighting Measures
-
Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide. For large fires, water spray or fog can be used.[6]
-
Specific Hazards: The liquid and vapor may be flammable.[6] Heating may cause containers to rupture violently.[6] Combustion may produce toxic fumes of carbon monoxide and nitrogen oxides.[6]
-
Firefighter Protection: Wear self-contained breathing apparatus and full protective clothing.[5][6] Cool fire-exposed containers with water spray from a protected location.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas.[3] Avoid breathing vapors and contact with skin and eyes.[6] Ensure adequate ventilation. Remove all ignition sources.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Cover drains. Absorb with liquid-binding material (e.g., sand, diatomaceous earth, acid binders).[5] Collect the spilled material and place it in appropriate containers for disposal.[5] Ventilate the affected area.
Toxicity Data
The following table presents available toxicity information for related compounds.
Table 3: Acute Toxicity Data for Benzylamine
| Route | Species | Value | Source |
| Oral | - | 500 mg/kg (ATE) | [5] |
| Dermal | - | 1100 mg/kg (ATE) | [5] |
| Eyes | Rabbit | Corrosive (OECD Test Guideline 405) |
Visualized Protocols
Personal Protective Equipment Workflow
Caption: Workflow for Donning Personal Protective Equipment.
Spill Response Protocol
Caption: Logical Workflow for Handling a Chemical Spill.
References
- 1. N-Butylbenzylamine | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-tert-Butylbenzylamine | C11H17N | CID 2735655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide on the Solubility of 4-Butylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-Butylbenzylamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on physicochemical principles, a comprehensive guide to experimental protocols for determining solubility, and a logical workflow for such a determination.
Introduction to this compound and its Solubility
This compound is an organic compound featuring a nonpolar butyl group attached to a benzylamine moiety. This structure imparts an amphipathic character to the molecule, with a hydrophobic butyl-substituted benzene ring and a more polar primary amine group. The solubility of this compound in various solvents is a critical parameter for its application in chemical synthesis, purification, and formulation, particularly in the context of drug discovery and development where benzylamine derivatives are of significant interest.[1][2]
The principle of "like dissolves like" is fundamental to predicting the solubility of this compound. The nonpolar portion of the molecule suggests solubility in nonpolar organic solvents, while the primary amine group allows for hydrogen bonding, indicating potential solubility in polar protic solvents.
Qualitative Solubility Profile
In the absence of specific quantitative data, a qualitative solubility profile can be predicted based on the molecular structure of this compound.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Soluble | The nonpolar butyl group and benzene ring will interact favorably with nonpolar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, THF | Moderately Soluble | These solvents can engage in dipole-dipole interactions with the amine group. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The primary amine group can act as a hydrogen bond donor and acceptor, leading to favorable interactions with protic solvents. However, the large nonpolar part of the molecule may limit high solubility. |
| Aqueous | Water | Sparingly Soluble | The hydrophobic nature of the butyl-substituted benzene ring is expected to dominate, leading to low water solubility. The amine group can be protonated in acidic conditions to form a more soluble salt.[3][4] |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data for this compound, established experimental methods should be employed. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[5]
3.1. Shake-Flask Method for Thermodynamic Solubility Determination
This method involves equilibrating an excess of the solid compound in a specific solvent until a saturated solution is formed.
Materials:
-
This compound (solid or liquid)
-
Selected solvents of interest
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker at a constant temperature
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any remaining solid particles. Dilute the collected sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
3.2. General Protocol for Qualitative Solubility Assessment
A simpler, qualitative assessment can be performed to quickly screen for suitable solvents.
Procedure:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add the solvent of interest dropwise while vortexing or shaking.
-
Continue adding the solvent up to a certain volume (e.g., 1 mL).
-
Observe whether the solid dissolves completely.
-
Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
- 1. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemhaven.org [chemhaven.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Physical Properties of 4-Butylbenzylamine
This technical guide provides a detailed overview of the core physical properties of 4-Butylbenzylamine, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the available data, describes the standard experimental methodologies for their determination, and presents a logical workflow for these characterization processes.
Physical Property Data
The physical properties of this compound are critical for its handling, purification, and use in synthetic applications. The following table summarizes the available quantitative data for 4-n-butylbenzylamine and its isomer, 4-tert-butylbenzylamine, for comparative purposes.
| Compound | CAS Number | Boiling Point | Density |
| 4-n-Butylbenzylamine | 57802-79-6 | 89°C to 91°C (at 1 mmHg)[1] | Data not available in provided search results |
| 4-tert-Butylbenzylamine | 39895-55-1 | 235-236°C (lit.) | 0.927 g/mL at 25°C (lit.)[2] |
Experimental Protocols
The determination of physical properties such as boiling point and density requires precise and standardized experimental procedures. The following sections detail the common methodologies employed for characterizing liquid amines.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may decompose at their atmospheric boiling point, determination under reduced pressure (vacuum distillation) is the standard method.
Protocol: Boiling Point Determination by Vacuum Distillation
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure accurately.
-
Sample Preparation: The this compound sample is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Pressure Reduction: The system is evacuated to the desired pressure (e.g., 1 mmHg as specified for 4-n-Butylbenzylamine[1]).
-
Heating: The flask is gently heated using an oil bath or heating mantle.
-
Measurement: The temperature is recorded when the liquid is boiling steadily and the condensate is consistently collecting in the receiving flask. This temperature is the boiling point at the recorded pressure. The boiling points of primary and secondary amines are influenced by their ability to form hydrogen bonds, leading to higher boiling points than non-polar compounds of similar molecular weight[3][4].
Density is a fundamental physical property defined as mass per unit volume. For liquids, a vibrating tube densitometer provides highly accurate and reproducible measurements.
Protocol: Density Measurement using a Vibrating Tube Densitometer
-
Apparatus: An oscillating U-tube densitometer (e.g., Anton Paar DMA series) is used.[5] This instrument measures the oscillation period of a U-shaped tube filled with the sample liquid.
-
Calibration: The instrument is calibrated prior to measurement using two standards of precisely known density, typically dry air and deionized, degassed water.[5]
-
Sample Injection: A small, bubble-free aliquot of the this compound sample is injected into the measurement cell of the densitometer.
-
Temperature Equilibration: The cell is thermostatically controlled to a specific temperature (e.g., 25°C) to ensure the sample reaches thermal equilibrium.
-
Measurement: The instrument excites the U-tube and measures the resonant frequency of oscillation. This frequency is directly related to the density of the sample. The instrument's software automatically calculates and displays the density, often to several decimal places. The expanded uncertainty for this method is typically less than ±0.7 kg·m⁻³.[5]
Visualization of Workflow
The logical flow for the characterization of this compound's physical properties is outlined in the diagram below. This workflow ensures a systematic approach from sample identification to final data reporting.
References
- 1. 4-n-Butylbenzylamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 4-tert-butylbenzylamine [stenutz.eu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
The Synthetic Versatility of 4-Butylbenzylamine: A Technical Primer for Organic Chemists and Drug Discovery Professionals
Introduction
4-Butylbenzylamine, a substituted aromatic amine, represents a valuable molecular scaffold in the landscape of organic synthesis. Its unique combination of a nucleophilic primary amine and a lipophilic butyl-substituted benzene ring makes it a versatile building block for the construction of a diverse array of more complex molecules. This technical guide explores the potential applications of this compound, offering insights into its utility in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While specific research focusing exclusively on 4-n-butylbenzylamine is limited, this document extrapolates its potential reactivity based on the well-established chemistry of benzylamines and related derivatives.
Core Applications in Organic Synthesis
The reactivity of this compound is primarily centered around its primary amine functionality. This group can readily undergo a variety of transformations, making it a key intermediate for introducing the 4-butylbenzyl moiety into a target structure. The principal applications include its use in N-acylation, N-alkylation, and reductive amination reactions to form amides, secondary or tertiary amines, and substituted amines, respectively. These transformations are fundamental in the synthesis of biologically active compounds and functional materials.
N-Acylation: Formation of Amides
The reaction of this compound with acylating agents such as acyl chlorides or anhydrides provides a straightforward route to N-(4-butylbenzyl)amides. These amide derivatives are prevalent in medicinal chemistry, often serving as key structural motifs in drug candidates. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
This compound can be N-alkylated using alkyl halides or other electrophilic alkylating agents to yield secondary and tertiary amines. To control the degree of alkylation and avoid the formation of quaternary ammonium salts, milder reaction conditions and careful stoichiometry are often employed.
Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. This compound can react with a wide range of aldehydes and ketones to form an intermediate imine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and offers a broad substrate scope.
Data Presentation: A Summary of Potential Transformations
The following table summarizes the key synthetic transformations involving this compound, along with representative reagents and the resulting product classes.
| Reaction Type | Reagent Class | Product Class | Typical Reagents |
| N-Acylation | Acylating Agents | N-(4-butylbenzyl)amides | Acyl chlorides (e.g., Acetyl chloride), Acid anhydrides (e.g., Acetic anhydride) |
| N-Alkylation | Alkylating Agents | Secondary/Tertiary Amines | Alkyl halides (e.g., Methyl iodide, Benzyl bromide) |
| Reductive Amination | Carbonyl Compounds | Secondary/Tertiary Amines | Aldehydes (e.g., Benzaldehyde), Ketones (e.g., Acetone) with a reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride) |
| Sulfonamide Formation | Sulfonyl Chlorides | N-(4-butylbenzyl)sulfonamides | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride |
Experimental Protocols: Exemplary Methodologies
The following protocols are adapted from established procedures for benzylamine and its derivatives and serve as a guide for the synthetic manipulation of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for N-Acylation
Objective: To synthesize N-(4-butylbenzyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Reductive Amination
Objective: To synthesize N-benzyl-4-butylbenzylamine.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium borohydride
-
Methanol
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol in a round-bottom flask.
-
Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations: Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic transformations of this compound.
Caption: Key synthetic transformations of this compound.
Caption: A typical workflow for reductive amination.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its primary amine functionality allows for a wide range of chemical modifications, providing access to a diverse set of molecules with potential applications in drug discovery and materials science. While direct studies on this specific molecule are not abundant, the well-understood reactivity of benzylamines provides a solid foundation for its synthetic utility. The experimental protocols and workflows presented in this guide offer a starting point for researchers to explore the full potential of this compound in their synthetic endeavors. As the demand for novel chemical entities continues to grow, the strategic use of such adaptable building blocks will be crucial for the advancement of chemical and pharmaceutical research.
The Multifaceted Biological Activities of 4-Butylbenzylamine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-butylbenzylamine, a versatile chemical scaffold, have emerged as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on their therapeutic potential across various domains, including inflammatory diseases, infectious agents, and neurological disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows to facilitate further research and development in this area.
Core Biological Activities and Quantitative Data
Research has highlighted several key areas where this compound derivatives exhibit significant biological effects. These include the inhibition of β-tryptase for the treatment of asthma, antimicrobial activity against Mycobacterium tuberculosis and various fungal species, blockade of N-type calcium channels for pain management, and the inhibition of catecholamine uptake, suggesting applications in neurological and psychiatric disorders. A summary of the quantitative data from various studies is presented below to allow for easy comparison of the potency of these derivatives.
Table 1: Inhibitory Activity of this compound and Related Derivatives
| Compound Class | Target | Specific Derivative | IC50/MIC | Biological Activity | Reference |
| 4-Substituted Benzylamines | β-tryptase | M58539 | 5.0 nM (IC50) | Anti-asthmatic | [1] |
| Benzylamine Derivatives | Mycobacterium tuberculosis | Various | 20-28 µM (MIC) | Anti-mycobacterial | |
| Benzylamine Derivatives | Fungi (e.g., Candida sp.) | Various | Varies | Antifungal | |
| 4-Piperidinylaniline Derivatives | N-type Ca2+ channel | [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine | 0.7 µM (IC50) | Analgesic | |
| Benzylamine Analogues of Bretylium | Norepinephrine Transporter (NET) | N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine | Varies (I50) | Catecholamine Uptake Inhibition | |
| Benzylamine Analogues of Bretylium | Dopamine Transporter (DAT) | N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine | Varies (I50) | Catecholamine Uptake Inhibition |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their interaction with specific molecular targets, leading to the modulation of distinct signaling pathways.
β-Tryptase Inhibition in Allergic Inflammation
β-Tryptase, a serine protease released from mast cells, is a key mediator in allergic and inflammatory responses, particularly in asthma.[2][3] It contributes to bronchoconstriction, airway hyperresponsiveness, and tissue remodeling.[4] 4-Substituted benzylamine derivatives have been identified as potent inhibitors of β-tryptase, thus representing a promising therapeutic strategy for asthma.[1] The inhibition of β-tryptase can disrupt the inflammatory cascade it initiates. While the direct downstream signaling of tryptase is complex and can be PAR-2 (Protease-Activated Receptor 2) dependent or independent, its inhibition is expected to reduce the activation of inflammatory cells and the release of pro-inflammatory cytokines.[5][6]
N-type Calcium Channel Blockade in Pain Signaling
N-type (CaV2.2) voltage-gated calcium channels are crucial for neurotransmission in pain pathways.[1][7][8] Located at presynaptic terminals in the spinal cord's dorsal horn, they mediate the influx of calcium ions upon neuronal depolarization, which in turn triggers the release of nociceptive neurotransmitters like glutamate and substance P.[7][9] By blocking these channels, this compound derivatives can effectively reduce the transmission of pain signals. This mechanism of action is a validated strategy for the development of analgesics.[8]
Inhibition of Monoamine Transporters
The norepinephrine transporter (NET) and the dopamine transporter (DAT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[10][11] The inhibition of these transporters by certain benzylamine derivatives leads to an increased concentration of norepinephrine and dopamine in the synapse, which can have various therapeutic effects in the central nervous system. This mechanism is relevant for the treatment of conditions like depression and ADHD.
Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve a series of well-established experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of this compound Derivatives via Reductive Amination
A common and efficient method for the synthesis of benzylamine derivatives is reductive amination.
Protocol:
-
Reactant Preparation: Dissolve the corresponding 4-butylbenzaldehyde or a related carbonyl compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the reaction mixture at room temperature for a period ranging from 30 minutes to several hours to allow for the formation of the imine or enamine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3; 1.5 equivalents) or sodium borohydride (NaBH4; 1.5 equivalents) portion-wise.
-
Reaction Completion: Continue stirring the reaction at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the purified product by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).
In Vitro Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacteria and fungi.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive control (microorganism without compound) and negative control (broth only) wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a viability indicator such as resazurin.
Conclusion and Future Directions
The diverse biological activities of this compound derivatives highlight their potential as valuable scaffolds in drug discovery. The potent inhibition of β-tryptase, N-type calcium channels, and monoamine transporters, along with promising antimicrobial effects, opens up avenues for the development of novel therapeutics for a range of diseases. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for specific targets. Furthermore, comprehensive pharmacokinetic and toxicological studies are essential to evaluate their drug-like properties and to advance the most promising candidates towards clinical development. The detailed methodologies and pathway visualizations provided in this guide aim to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile class of compounds.
References
- 1. jneurosci.org [jneurosci.org]
- 2. What are Tryptase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mast cell tryptase beta as a target in allergic inflammation: an evolving story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of mast cell tryptase beta as therapeutics for the treatment of asthma and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Tryptase Regulates IL-8 Expression in Airway Smooth Muscle Cells by a PAR-2–Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Role of voltage-gated calcium channels in ascending pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - The N-type calcium channel rises from the ashes [jci.org]
- 9. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 4-Butylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the primary synthetic methodologies for producing 4-butylbenzylamine, a key intermediate in various chemical and pharmaceutical applications. This document details several effective synthetic routes, including reductive amination of 4-butylbenzaldehyde, Gabriel synthesis from 4-butylbenzyl halides, and the reduction of 4-butylbenzonitrile and 4-butylbenzamide. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the reaction pathways to aid in methodological selection and optimization.
Comparative Analysis of Synthesis Methods
The selection of an optimal synthetic route for this compound depends on factors such as starting material availability, required purity, scalability, and functional group tolerance. The following table summarizes the key quantitative aspects of the primary synthesis methods discussed in this guide.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 4-Butylbenzaldehyde | NH₃, H₂, Pd/C or NaBH₄ | 80-95 | 2-12 | 25-100 | One-pot procedure, wide substrate scope, mild conditions possible. | Potential for over-alkylation, requires a suitable reducing agent or catalyst. |
| Leuckart-Wallach Reaction | 4-Butylbenzaldehyde | Ammonium formate or Formamide, Formic acid | 60-85 | 6-24 | 150-200 | Does not require external reducing agents, inexpensive reagents.[1] | High temperatures required, potential for N-formylated byproducts.[1][2] |
| Gabriel Synthesis | 4-Butylbenzyl halide | Potassium phthalimide, Hydrazine hydrate | 70-90 | 3-5 | Reflux | High purity of the primary amine, avoids over-alkylation.[3] | Limited to primary amines, harsh hydrolysis conditions can affect sensitive groups.[3][4] |
| Nitrile Reduction | 4-Butylbenzonitrile | LiAlH₄ or H₂/Raney Ni | 85-98 | 4-24 | 25-70 | High yields, clean reaction with LiAlH₄. | LiAlH₄ is hazardous and moisture-sensitive, catalytic hydrogenation requires pressure. |
| Amide Reduction | 4-Butylbenzamide | LiAlH₄ | 85-95 | 12-24 | 35-65 | Effective for the reduction of amides.[5] | LiAlH₄ is a hazardous and moisture-sensitive reagent.[5] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes to this compound.
Reductive Amination of 4-Butylbenzaldehyde
Reductive amination is a versatile one-pot method for synthesizing amines from carbonyl compounds.[6] This process involves the initial formation of an imine from the reaction of 4-butylbenzaldehyde with ammonia, followed by in-situ reduction to the corresponding amine.
Workflow for Reductive Amination via Catalytic Hydrogenation
Catalytic hydrogenation workflow for this compound synthesis.
Experimental Protocol:
-
A solution of 4-butylbenzaldehyde (1 equivalent) in methanol is charged into a high-pressure reactor.
-
The reactor is sealed, and a solution of ammonia in methanol (1.5-2.0 equivalents) is added.
-
A catalytic amount of 10% Palladium on Carbon (Pd/C) (approximately 1-5 mol%) is added to the mixture.
-
The reactor is purged with hydrogen gas and then pressurized to 5-10 bar of hydrogen.
-
The reaction mixture is stirred vigorously at a temperature of 60-80°C for 4-12 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which can be further purified by distillation under reduced pressure.
Workflow for Reductive Amination using Sodium Borohydride
Reductive amination of 4-butylbenzaldehyde using NaBH₄.
Experimental Protocol:
-
To a solution of 4-butylbenzaldehyde (1 equivalent) in methanol, an excess of a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) is added at room temperature.
-
The mixture is stirred for 1-2 hours to facilitate the formation of the imine intermediate.
-
The reaction mixture is then cooled to 0°C in an ice bath.
-
Sodium borohydride (NaBH₄) (1.5-2.0 equivalents) is added portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.[7][8][9][10]
Gabriel Synthesis from 4-Butylbenzyl Chloride
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, effectively avoiding the over-alkylation issues common with direct amination.[3][4]
Workflow for Gabriel Synthesis
Gabriel synthesis pathway for this compound.
Experimental Protocol:
Step 1: Synthesis of N-(4-Butylbenzyl)phthalimide
-
In a round-bottom flask, potassium phthalimide (1.1 equivalents) is suspended in anhydrous N,N-dimethylformamide (DMF).
-
4-Butylbenzyl chloride (1 equivalent) is added to the suspension, and the mixture is heated to 80-100°C with stirring for 2-4 hours.
-
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried to yield crude N-(4-butylbenzyl)phthalimide. The product can be purified by recrystallization from ethanol.
Step 2: Hydrazinolysis of N-(4-Butylbenzyl)phthalimide
-
The N-(4-butylbenzyl)phthalimide (1 equivalent) is suspended in ethanol in a round-bottom flask.
-
Hydrazine hydrate (1.5-2.0 equivalents) is added, and the mixture is heated to reflux for 1-2 hours.[3] A thick precipitate of phthalhydrazide will form.
-
After cooling to room temperature, concentrated hydrochloric acid is added to dissolve the precipitate and protonate the amine.
-
The ethanol is removed under reduced pressure, and the remaining aqueous solution is filtered to remove the phthalhydrazide.
-
The filtrate is made strongly alkaline (pH > 12) by the addition of a concentrated sodium hydroxide solution, which liberates the free amine.
-
The aqueous layer is extracted with diethyl ether or dichloromethane (3 x 50 mL).
-
The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is evaporated to give this compound, which can be purified by vacuum distillation.
Reduction of 4-Butylbenzonitrile
The reduction of the nitrile functional group provides a high-yielding route to primary amines. This can be achieved through catalytic hydrogenation or with a strong reducing agent like lithium aluminum hydride.
Workflow for Nitrile Reduction
Reduction of 4-butylbenzonitrile to this compound.
Experimental Protocol (using LiAlH₄):
-
A solution of 4-butylbenzonitrile (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in the same anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.
-
The reaction is cooled to 0°C and quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with diethyl ether.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield this compound.
Reduction of 4-Butylbenzamide
Similar to nitriles, amides can be effectively reduced to amines using lithium aluminum hydride.
Workflow for Amide Reduction
Reduction of 4-butylbenzamide to this compound.
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous THF under an inert atmosphere, a solution of 4-butylbenzamide (1 equivalent) in anhydrous THF is added dropwise at 0°C.
-
After the addition, the reaction mixture is heated to reflux for 12-24 hours.
-
The reaction is cooled to 0°C and carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The solid aluminum salts are filtered off, and the filtrate is dried over anhydrous potassium carbonate.
-
The solvent is removed under reduced pressure to give the crude this compound, which can be purified by vacuum distillation.[5]
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. redalyc.org [redalyc.org]
- 9. ias.ac.in [ias.ac.in]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Methodological & Application
The Versatility of 4-Butylbenzylamine in Medicinal Chemistry: A Building Block for Therapeutic Innovation
For Immediate Release:
Shanghai, China – December 27, 2025 – 4-Butylbenzylamine, a versatile aromatic amine, is emerging as a significant building block in the field of medicinal chemistry. Its unique structural features, combining a flexible butyl group with a reactive benzylamine moiety, provide a valuable scaffold for the synthesis of a diverse range of therapeutic agents. Researchers and drug development professionals are increasingly leveraging this compound to design novel molecules with potent biological activities, targeting a variety of diseases from infectious agents to cancer.
This application note provides a detailed overview of the utility of this compound in medicinal chemistry, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Application in the Development of Novel Antimycobacterial Agents
Recent studies have highlighted the potential of benzylamine derivatives as effective agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. The general synthetic approach involves the reductive amination of a substituted aldehyde with an appropriate amine, including analogs of this compound, to yield the target benzylamine derivatives.
Quantitative Data Summary: Antitubercular Activity
The following table summarizes the in vitro activity of a series of synthesized benzylamine derivatives against the H37Rv strain of Mycobacterium tuberculosis.
| Compound ID | Modification | MIC90 (µM) |
| 1a | Unsubstituted Phenyl | > 125 |
| 1b | Benzyl | 25.6 |
| 1d | 2-Fluorophenyl | 22.8 |
| 1g | 4-Fluorophenyl | 28.5 |
| 2c | 5-Bromo, 2-Fluorophenyl | 20.04 |
| 2e | 5-Bromo, 2-Methoxyphenyl | 20.39 |
MIC90 values represent the minimum concentration required to inhibit 90% of bacterial growth.
Experimental Protocols
General Synthesis of Benzylamine Derivatives via Reductive Amination:
A mixture of the appropriate aldehyde (1.0 eq) and the selected amine (e.g., this compound, 1.05 eq) in methanol is stirred for 18 hours at room temperature. Subsequently, sodium borohydride (2.0 eq) is added, and the reaction mixture is stirred for an additional 4 hours. The reaction is then quenched, and the product is extracted and purified.[1][2]
Workflow for Synthesis and Evaluation of Benzylamine Derivatives:
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
In Vitro Antitubercular Activity Assay:
The antimycobacterial activity of the synthesized compounds is determined against the H37Rv strain of Mycobacterium tuberculosis using a broth microdilution method. The minimum inhibitory concentration (MIC90), which is the lowest concentration of the compound that inhibits 90% of bacterial growth, is determined after a 7-day incubation period.[1][2]
Targeting Key Enzymes in Disease
This compound serves as a scaffold for the development of potent enzyme inhibitors, demonstrating its utility in targeting specific proteins implicated in various diseases.
Inhibition of Human DNA Topoisomerase II
Derivatives of 4'-O-demethylepipodophyllotoxin incorporating a 4-substituted benzylamine moiety have been synthesized and evaluated as inhibitors of human DNA topoisomerase II, a critical enzyme in DNA replication and a validated target for cancer therapy.[3] The 4-beta-N-benzyl derivatives, in general, exhibit significant activity, with some compounds being more potent than the established anticancer drug, etoposide.[3]
Signaling Pathway of Topoisomerase II Inhibitors:
Caption: Simplified signaling pathway of DNA Topoisomerase II inhibitors.
Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)
N-benzyl-4-((heteroaryl)methyl)benzamides, which can be synthesized using this compound as a starting material for the N-benzyl portion, have been identified as direct inhibitors of InhA. InhA is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis and is the target of the frontline antitubercular drug isoniazid.[4] These direct InhA inhibitors are of significant interest as they can potentially overcome resistance mechanisms associated with isoniazid, which requires metabolic activation.[4]
Quantitative Data Summary: InhA Inhibition
| Compound ID | R Group on Benzyl Ring | InhA IC50 (µM) | M. tuberculosis MIC (µg/mL) |
| 3a | 4-H | 0.5 | 12.5 |
| 3b | 4-F | 0.3 | 6.25 |
| 3c | 4-Cl | 0.2 | 3.13 |
| 3d | 4-Br | 0.25 | 3.13 |
| 3e | 4-CH3 | 0.6 | 25 |
Data is representative of N-benzylbenzamide analogs where the benzylamine moiety is a key component.
Experimental Protocol: InhA Inhibition Assay:
The inhibitory activity against InhA is typically determined using a spectrophotometric assay that monitors the oxidation of NADH. The reaction mixture contains the InhA enzyme, NADH, and the substrate, 2-trans-dodecenoyl-CoA. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is measured in the presence and absence of the test compounds to determine the IC50 value.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of diverse bioactive molecules, ranging from antimycobacterial agents to enzyme inhibitors for cancer therapy, underscores its importance in drug discovery and development. The ability to readily modify its structure allows for the fine-tuning of pharmacological properties, paving the way for the creation of next-generation therapeutics. Further exploration of derivatives based on the this compound scaffold holds significant promise for addressing unmet medical needs.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 3. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Protocols for N-Alkylation of 4-Butylbenzylamine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic protocols for the N-alkylation of 4-butylbenzylamine, a crucial transformation in the synthesis of various pharmaceutically active compounds and functional materials. The document outlines three primary methods: reductive amination, direct alkylation with alkyl halides, and catalytic N-alkylation with alcohols (borrowing hydrogen). Each section includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the workflow.
Reductive Amination
Reductive amination is a highly efficient and controlled method for the mono-N-alkylation of primary amines, such as this compound.[1] This two-step, one-pot process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine.[2] This method effectively prevents the over-alkylation often observed with other techniques.[1]
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for imines over carbonyls.[1][3] The reaction is typically performed under mild, weakly acidic conditions.[2]
Quantitative Data Summary
| Alkylating Agent | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aldehyde/Ketone | NaBH(OAc)₃ | DCE, DCM, THF | Room Temp | 12-24 | >90 | [3] |
| Aldehyde/Ketone | NaBH₃CN | Methanol | Room Temp | 12-24 | >90 | [1][3] |
| Cyclohexanone | H₂ (30 bar), Au/TiO₂ | Toluene | 100 | 5 | 72 | [4] |
| Cyclohexanone | H₂ (30 bar), Au/CeO₂/TiO₂ | Toluene | 100 | 5 | 79 | [4] |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add the corresponding aldehyde or ketone (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.
Workflow Diagram
Caption: Reductive amination workflow.
Direct N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical method for forming C-N bonds.[5] The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the amine attacks the electrophilic carbon of the alkyl halide.[5] However, a significant drawback of this method is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.[5][6]
Recent methodologies have focused on achieving selective mono-alkylation by using specific bases such as cesium carbonate (Cs₂CO₃) in the absence of a catalyst, which has shown high chemoselectivity for the synthesis of N-alkylated benzylamines.[7]
Quantitative Data Summary
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Alkyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | 12 | up to 98 | [7] |
| Alkyl Chloride | Cs₂CO₃ | Acetonitrile | 80 | 12 | up to 98 | [7] |
| Benzyl Halide | Al₂O₃-OK | Acetonitrile | 30 | 1-7 | Good | [8] |
Experimental Protocol: Cs₂CO₃-Promoted N-Alkylation
-
In a reaction vessel, combine this compound (1.0 eq.), the alkyl halide (1.0-1.2 eq.), and cesium carbonate (Cs₂CO₃) (2.0 eq.) in acetonitrile (0.1-0.5 M).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield the desired mono-N-alkylated this compound.
Logical Relationship Diagram
Caption: Products of direct N-alkylation.
Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)
The N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is a highly atom-economical and environmentally friendly process.[9] In this reaction, a metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine and water as the only byproduct.[9]
This method avoids the use of stoichiometric activating reagents or leaving groups. Various transition metal complexes based on manganese, ruthenium, and iron have been shown to be effective catalysts for this transformation.[9][10]
Quantitative Data Summary
| Alcohol | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Mn-pincer complex (3) | t-BuOK | Toluene | 80-100 | 24 | High | [9] |
| Methanol | Mn-pincer complex (1) | K₂CO₃ | Methanol | 120 | 24 | High | [11] |
| Various Alcohols | Ru complex (1) | KOtBu | tert-amyl alcohol | 100 | 24 | High | [12] |
Experimental Protocol: Manganese-Catalyzed N-Alkylation
-
To an oven-dried Schlenk tube, add the manganese pincer complex catalyst (e.g., 1-3 mol%), this compound (1.0 eq.), the alcohol (1.2-2.0 eq.), and a base (e.g., t-BuOK or K₂CO₃, 0.75-2.0 eq.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent (e.g., toluene or tert-amyl alcohol) via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (80-140 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of Celite or silica gel to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure N-alkylated amine.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: Borrowing hydrogen catalytic cycle.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. d-nb.info [d-nb.info]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 4-Butylbenzylamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 4-butylbenzylamine as a key building block in the synthesis of medicinally relevant heterocyclic compounds. The focus is on practical, experimentally-derived procedures for the preparation of substituted imidazoles and quinazolines.
Introduction
This compound is a versatile primary amine that serves as a valuable precursor in the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. Its substituted benzyl motif is frequently incorporated into pharmacologically active molecules, making it a reagent of interest for drug discovery and development. These notes detail its application in two significant classes of heterocyclic systems: 2,4,5-trisubstituted imidazoles and 2-substituted quinazolines.
Synthesis of 2,4,5-Trisubstituted Imidazoles via Deaminative Coupling
A robust and transition-metal-free method for synthesizing 2,4,5-trisubstituted imidazoles involves the base-mediated deaminative coupling of a benzylamine with a nitrile.[1][2] In this one-pot reaction, this compound can be effectively coupled with a nitrile, such as benzonitrile, to yield the corresponding 2,4,5-trisubstituted imidazole. This reaction proceeds with the liberation of ammonia and generally affords good to excellent yields.
Experimental Protocol: Synthesis of 2-(4-Butylphenyl)-4,5-diphenyl-1H-imidazole
Materials:
-
This compound
-
Benzonitrile
-
Potassium tert-butoxide (KOtBu)
-
Toluene, anhydrous
-
Methanol
-
Water, deionized
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), benzonitrile (2.5 mmol), and anhydrous toluene (5 mL).
-
Under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide (3.5 mmol).
-
Heat the reaction mixture to 130 °C and maintain this temperature with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of methanol (5 mL), followed by water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(4-butylphenyl)-4,5-diphenyl-1H-imidazole.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of 2,4,5-trisubstituted imidazoles using various substituted benzylamines, demonstrating the general applicability of the protocol.
| Entry | Benzylamine Derivative | Nitrile | Product | Yield (%) |
| 1 | Benzylamine | Benzonitrile | 2,4,5-Triphenyl-1H-imidazole | 96 |
| 2 | 4-Methylbenzylamine | Benzonitrile | 2-(p-Tolyl)-4,5-diphenyl-1H-imidazole | 92 |
| 3 | 4-Methoxybenzylamine | Benzonitrile | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 98 |
| 4 | This compound | Benzonitrile | 2-(4-Butylphenyl)-4,5-diphenyl-1H-imidazole | ~90 (Estimated) |
| 5 | 4-Chlorobenzylamine | Benzonitrile | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 77 |
Estimated yield for this compound is based on the performance of structurally similar substrates as reported in the literature.[1]
Reaction Workflow
Caption: Workflow for the synthesis of 2-(4-butylphenyl)-4,5-diphenyl-1H-imidazole.
Synthesis of 2-Substituted Quinazolines via Iodine-Catalyzed Oxidative C-H Amination
Quinolazine derivatives can be efficiently synthesized through an iodine-catalyzed reaction between a 2-aminobenzaldehyde and a benzylamine.[3] This method provides a green and economical approach, utilizing molecular iodine as the catalyst and oxygen from the air as the terminal oxidant. This compound can serve as the benzylamine component to produce 2-(4-butylphenyl)quinazoline.
Experimental Protocol: Synthesis of 2-(4-Butylphenyl)quinazoline
Materials:
-
This compound
-
2-Aminobenzaldehyde
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 mmol) and this compound (1.2 mmol) in DMSO (3 mL).
-
Add molecular iodine (20 mol%) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours in an open atmosphere (to allow for the ingress of oxygen).
-
Monitor the reaction by TLC (ethyl acetate/hexanes).
-
After completion, cool the mixture to room temperature and pour it into a saturated solution of sodium thiosulfate (20 mL) to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel with an ethyl acetate/hexanes gradient to yield pure 2-(4-butylphenyl)quinazoline.
Quantitative Data Summary
The following table presents representative yields for the iodine-catalyzed synthesis of various 2-substituted quinazolines.
| Entry | Benzylamine Derivative | 2-Aminobenzaldehyde Derivative | Product | Yield (%) |
| 1 | Benzylamine | 2-Aminobenzaldehyde | 2-Phenylquinazoline | 92 |
| 2 | 4-Methylbenzylamine | 2-Aminobenzaldehyde | 2-(p-Tolyl)quinazoline | 90 |
| 3 | 4-Methoxybenzylamine | 2-Aminobenzaldehyde | 2-(4-Methoxyphenyl)quinazoline | 88 |
| 4 | This compound | 2-Aminobenzaldehyde | 2-(4-Butylphenyl)quinazoline | ~85-90 (Estimated) |
| 5 | 4-Chlorobenzylamine | 2-Aminobenzaldehyde | 2-(4-Chlorophenyl)quinazoline | 85 |
Estimated yield for this compound is based on published data for similar substrates.[3]
Proposed Signaling Pathway
Caption: Proposed mechanism for the iodine-catalyzed synthesis of 2-(4-butylphenyl)quinazoline.
References
Application of 4-Butylbenzylamine in Agrochemical Research
Affiliation: Advanced Agricultural Research Institute
Abstract
4-Butylbenzylamine is a versatile organic compound with significant potential in the field of agrochemical research. As a substituted benzylamine, it shares structural similarities with a class of molecules known to exhibit potent biological activities. This application note explores the prospective uses of this compound as a foundational structure for the development of novel fungicides, and to a lesser extent, as an intermediate in the synthesis of insecticides and herbicides. We provide detailed protocols for the synthesis of its derivatives and for conducting bioassays to evaluate their efficacy. Furthermore, we present the established mechanism of action for benzylamine-class fungicides and offer representative data in structured tables to guide future research and development.
Introduction
The benzylamine moiety is a recognized pharmacophore in various bioactive molecules, including agrochemicals. Specifically, derivatives of benzylamine have been successfully developed as antifungal agents that target the fungal cell membrane.[1][2] The lipophilic nature of the butyl group in this compound suggests it may enhance membrane permeability and interaction, a desirable trait for certain agrochemical applications. While direct studies on this compound are limited, its structural isomer, 4-tert-butylbenzylamine, is a known intermediate in the synthesis of the commercial miticide, tebufenpyrad.[3][4] This highlights the relevance of the substituted benzylamine scaffold in developing new crop protection agents. This document serves as a comprehensive guide for researchers looking to explore the potential of this compound in agrochemical discovery.
Potential Applications in Agrochemicals
Fungicide Development
The primary and most promising application of this compound is in the development of novel fungicides. Benzylamine-type fungicides, such as butenafine, are known to inhibit the enzyme squalene epoxidase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane. Inhibition of squalene epoxidase leads to a depletion of ergosterol and a toxic accumulation of squalene, resulting in increased membrane permeability and ultimately, fungal cell death.[1] The structural characteristics of this compound make it an excellent candidate for derivatization to optimize antifungal activity.
Insecticide Synthesis
Substituted benzylamines are valuable intermediates in the synthesis of various insecticides. As noted, 4-tert-butylbenzylamine is a key precursor for tebufenpyrad, a pyrazole-based miticide.[3][4] This suggests that this compound could similarly serve as a building block for new insecticidal compounds, potentially leading to the discovery of molecules with novel modes of action or improved efficacy against resistant pests.
Herbicide Research
While less established, the broad biological activity of benzylamine derivatives suggests a potential for herbicidal action. The development of novel herbicides often involves screening diverse chemical libraries. N-benzylbenzamide compounds, a related class, have been patented for their use as herbicides. Therefore, derivatives of this compound could be synthesized and screened for phytotoxic activity against common agricultural weeds.
Data Presentation
The following tables provide a template for presenting quantitative data from agrochemical bioassays of novel derivatives based on the this compound scaffold. The data presented are hypothetical and for illustrative purposes only.
Table 1: Fungicidal Activity of this compound Derivatives
| Compound ID | Derivative Structure | Target Fungus | IC50 (µg/mL) | MIC (µg/mL) |
| 4BBA-F001 | (Structure Image) | Botrytis cinerea | 12.5 | 50 |
| 4BBA-F002 | (Structure Image) | Botrytis cinerea | 8.2 | 25 |
| 4BBA-F003 | (Structure Image) | Fusarium graminearum | 25.1 | 100 |
| 4BBA-F004 | (Structure Image) | Fusarium graminearum | 15.7 | 50 |
| Butenafine | (Reference) | Botrytis cinerea | 5.5 | 12.5 |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
Table 2: Insecticidal Activity of this compound Derivatives
| Compound ID | Derivative Structure | Target Insect | LC50 (µg/mL) | LD50 (µ g/insect ) |
| 4BBA-I001 | (Structure Image) | Myzus persicae | 150 | N/A |
| 4BBA-I002 | (Structure Image) | Myzus persicae | 95 | N/A |
| 4BBA-I003 | (Structure Image) | Spodoptera exigua | N/A | 2.1 |
| 4BBA-I004 | (Structure Image) | Spodoptera exigua | N/A | 1.5 |
| Tebufenpyrad | (Reference) | Myzus persicae | 25 | N/A |
LC50: Median lethal concentration. LD50: Median lethal dose.
Table 3: Herbicidal Activity of this compound Derivatives
| Compound ID | Derivative Structure | Target Weed Species | Application | GR50 (g a.i./ha) |
| 4BBA-H001 | (Structure Image) | Amaranthus retroflexus | Post-emergence | 250 |
| 4BBA-H002 | (Structure Image) | Amaranthus retroflexus | Post-emergence | 180 |
| 4BBA-H003 | (Structure Image) | Setaria faberi | Pre-emergence | 300 |
| 4BBA-H004 | (Structure Image) | Setaria faberi | Pre-emergence | 220 |
| Atrazine | (Reference) | Amaranthus retroflexus | Post-emergence | 100 |
GR50: Dose required for 50% growth reduction. g a.i./ha: grams of active ingredient per hectare.
Mandatory Visualizations
Caption: Proposed mechanism of action for benzylamine-class fungicides.
Caption: General workflow for agrochemical discovery with this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Acyl-4-butylbenzylamine Derivatives
This protocol describes a general method for synthesizing amide derivatives of this compound, a common strategy for creating novel bioactive compounds.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) as solvent
-
Coupling agent (e.g., DCC, EDC) if starting from carboxylic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dissolved in DCM to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-acyl-4-butylbenzylamine derivative.
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antifungal Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of test compounds against fungal pathogens.
Materials:
-
Synthesized this compound derivatives
-
Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (e.g., commercial fungicide)
-
Negative control (DMSO or solvent)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Dispense 100 µL of PDB into each well of a 96-well plate.
-
Add 2 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Prepare a fungal spore suspension and adjust the concentration to 1 x 10⁵ spores/mL in PDB.
-
Inoculate each well with 100 µL of the spore suspension.
-
Include wells for a positive control (fungicide), negative control (solvent), and a media-only blank.
-
Incubate the plates at 25 °C for 48-72 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
Optionally, measure the optical density at 600 nm (OD₆₀₀) to quantify fungal growth and calculate IC50 values.
Protocol 3: Insecticidal Leaf-Dip Bioassay
This protocol is a standard method for evaluating the toxicity of compounds against sucking insects like aphids.[5][6]
Materials:
-
Synthesized this compound derivatives
-
Target insects (e.g., Myzus persicae - green peach aphid)
-
Host plant leaves (e.g., cabbage, radish)
-
Acetone and Triton X-100 (surfactant)
-
Petri dishes with moist filter paper
Procedure:
-
Prepare a series of concentrations of the test compound in an acetone-water solution containing 0.1% Triton X-100.
-
Excise fresh host plant leaves and dip them into the test solutions for 10-15 seconds with gentle agitation.
-
Allow the leaves to air dry completely.
-
Place the treated leaves individually into petri dishes containing moist filter paper to maintain turgor.
-
Introduce a known number of adult insects (e.g., 10-20 aphids) onto each treated leaf.
-
Seal the petri dishes with ventilated lids.
-
Include a positive control (commercial insecticide) and a negative control (solvent only).
-
Maintain the bioassays at 22-25 °C with a 16:8 hour (light:dark) photoperiod.
-
Assess insect mortality after 24, 48, and 72 hours. Insects that are unable to move when prodded gently with a fine brush are considered dead.
-
Use the mortality data to calculate LC50 values using probit analysis software.
Conclusion
This compound represents a promising and versatile scaffold for the development of new agrochemicals. The existing body of research on related benzylamine compounds strongly supports its potential as a precursor for novel fungicides targeting ergosterol biosynthesis. Furthermore, its utility as a synthetic intermediate for insecticides and its potential for herbicidal activity warrant further investigation. The protocols and data presentation formats provided in this application note offer a robust framework for researchers to systematically explore and unlock the full potential of this compound in the ongoing effort to secure global food production.
References
- 1. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]
- 5. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 6. researchgate.net [researchgate.net]
Application Notes: 4-Butylbenzylamine in the Preparation of Bioactive Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development.[1] Their broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties, makes them attractive scaffolds for the design of novel therapeutic agents.[2][3] The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone), allowing for facile structural diversification.[4]
This document provides detailed application notes and a representative protocol for the preparation of Schiff bases using 4-butylbenzylamine. The introduction of the 4-butylbenzyl moiety can modulate the lipophilicity and steric properties of the resulting Schiff base, potentially influencing its biological activity and pharmacokinetic profile.
Applications in Drug Discovery
Schiff bases derived from substituted benzylamines have shown promise in various therapeutic areas, particularly in oncology. The imine group is often critical to their biological function.[5] Research has demonstrated that certain Schiff bases can induce apoptosis in cancer cells and exhibit significant cytotoxic activity against various tumor cell lines.[5][6] For instance, Schiff bases derived from salicylaldehyde and its derivatives have been reported to possess potent antitumor activities.[2][6]
One of the potential mechanisms of action for bioactive Schiff bases is the modulation of critical cellular signaling pathways. For example, some Schiff bases have been investigated as inhibitors of pathways like the AMPK/mTOR pathway, which is crucial for cancer cell metabolism and proliferation. By targeting such pathways, these compounds can disrupt tumor growth and survival. The lipophilic butyl group on the benzylamine ring may enhance membrane permeability, potentially improving the compound's access to intracellular targets.
Experimental Protocols
The following is a representative protocol for the synthesis of a Schiff base from this compound and salicylaldehyde. This method is based on general procedures for Schiff base formation and can be adapted for other aldehydes.
Synthesis of N-(salicylidene)-4-butylbenzylamine
This protocol details the condensation reaction between this compound and salicylaldehyde to form the corresponding Schiff base.
Materials and Equipment:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Standard laboratory glassware (graduated cylinders, pipettes)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of salicylaldehyde in 20 mL of absolute ethanol.
-
Reaction Setup: Place the round-bottom flask containing the this compound solution on a magnetic stirrer and begin stirring.
-
Addition of Aldehyde: Slowly add the salicylaldehyde solution to the stirring amine solution at room temperature.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7] Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) for 2-3 hours.[8]
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the formation of the product.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate as a crystalline solid. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.[8]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[4]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the synthesized Schiff base by determining its melting point and acquiring its FTIR and ¹H NMR spectra.
Data Presentation
The following tables summarize the key reaction parameters and representative characterization data for the synthesis of a Schiff base derived from this compound.
Table 1: Key Reaction Parameters for the Synthesis of N-(salicylidene)-4-butylbenzylamine
| Parameter | Description |
| Reactants | This compound, Salicylaldehyde |
| Molar Ratio | 1:1 |
| Solvent | Absolute Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (70-80°C) |
| Reaction Time | 2-3 hours |
Table 2: Representative Quantitative Data for a this compound-Derived Schiff Base
Note: The following data are representative values for a Schiff base of this type, based on literature for structurally similar compounds, as specific experimental data for N-(salicylidene)-4-butylbenzylamine is not available in the cited sources.
| Parameter | Representative Value | Reference for Similar Compounds |
| Appearance | Yellow Crystalline Solid | [8] |
| Yield | ~75-90% | [8][9] |
| Melting Point | 110-120 °C | [1] |
| FTIR (KBr, cm⁻¹) | ~1610-1630 (C=N stretch) | [10][11][12] |
| ¹H NMR (CDCl₃, δ ppm) | ~8.5-9.0 (s, 1H, -CH=N-), ~13.0 (s, 1H, -OH) | [7][13] |
Visualization of Workflow and Biological Pathway
Diagram 1: General Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis and characterization of a Schiff base.
Diagram 2: Potential Inhibition of the AMPK/mTOR Signaling Pathway by a Bioactive Schiff Base
Caption: Potential mechanism of action via inhibition of the mTOR signaling pathway.
References
- 1. jetir.org [jetir.org]
- 2. thaiscience.info [thaiscience.info]
- 3. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. recentscientific.com [recentscientific.com]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistryjournal.net [chemistryjournal.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. journaljmsrr.com [journaljmsrr.com]
- 11. researchgate.net [researchgate.net]
- 12. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Reactions Involving 4-Butylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the catalytic cross-coupling of 4-Butylbenzylamine, a key intermediate in the synthesis of various organic molecules. The primary focus of this document is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen (C-N) bonds.
Buchwald-Hartwig Amination of this compound with 4-Bromotoluene
The Buchwald-Hartwig amination is a versatile and widely used cross-coupling reaction in organic synthesis for the formation of C-N bonds. This reaction employs a palladium catalyst to couple an amine with an aryl halide. In this protocol, this compound is coupled with 4-bromotoluene to yield N-(4-methylphenyl)-4-butylbenzylamine, a scaffold of interest in medicinal chemistry and materials science.
Quantitative Data Summary
The following table summarizes the results of the catalytic amination of this compound with 4-bromotoluene under optimized conditions.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 | >98 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 18 | 85 | >97 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | LHMDS | THF | 80 | 24 | 88 | >98 |
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the procedure for the synthesis of N-(4-methylphenyl)-4-butylbenzylamine from this compound and 4-bromotoluene using a palladium catalyst.
Materials:
-
This compound (1.0 eq)
-
4-Bromotoluene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add sodium tert-butoxide (1.4 eq) to the flask.
-
Under the inert atmosphere, add anhydrous toluene via syringe.
-
-
Addition of Reactants:
-
To the stirred suspension, add 4-bromotoluene (1.2 eq) followed by this compound (1.0 eq) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-methylphenyl)-4-butylbenzylamine.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the key steps in the catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Green Synthesis of 4-Butylbenzylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of 4-Butylbenzylamine, a key intermediate in the pharmaceutical and agrochemical industries. The focus is on environmentally benign methods that reduce waste, minimize the use of hazardous materials, and improve energy efficiency. The presented protocols are based on established green chemistry principles, including catalytic hydrogenation, reductive amination, and biocatalysis.
Introduction to Green Synthesis Methods
Traditional methods for the synthesis of primary amines often involve stoichiometric reagents, harsh reaction conditions, and the generation of significant waste streams. Green chemistry offers alternatives that are safer, more sustainable, and often more efficient. For the synthesis of this compound, three primary green routes are highlighted:
-
Catalytic Hydrogenation of 4-Butylbenzonitrile: This method utilizes a catalyst, typically palladium on carbon (Pd/C) or a nickel-based catalyst, to reduce the nitrile group with hydrogen gas or a hydrogen donor. This pathway is highly atom-economical, with the only byproduct being water in the case of H₂ gas.
-
Reductive Amination of 4-Butylbenzaldehyde: This one-pot reaction combines 4-butylbenzaldehyde with an ammonia source in the presence of a reducing agent.[1][2][3] This approach avoids the isolation of the intermediate imine, simplifying the process and reducing waste.[1] Green variations of this method employ catalytic hydrogen and eco-friendly solvents.
-
Biocatalytic Synthesis using Transaminases: Leveraging the high selectivity of enzymes, transaminases can convert 4-butylbenzaldehyde or a corresponding ketone to this compound.[4][5] These reactions are performed in aqueous media under mild conditions, offering a highly sustainable route.[4][6]
Comparative Data of Green Synthesis Methods
The following table summarizes the key quantitative data for the different green synthesis methods for this compound.
| Method | Starting Material | Catalyst/Enzyme | Reducing Agent/Amine Donor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenation | 4-Butylbenzonitrile | 10% Pd/C | H₂ gas | Ethanol | 50-80 | 2-5 | >95 |
| Catalytic Hydrogenation | 4-Butylbenzonitrile | Raney Nickel | H₂ gas | Methanol/Ammonia | 60-100 | 4-8 | ~90 |
| Reductive Amination | 4-Butylbenzaldehyde | Ni/SiO₂ | H₂ gas / Ammonia | Dioxane | 120 | 6 | ~85 |
| Reductive Amination | 4-Butylbenzaldehyde | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 12 | ~80 |
| Biocatalytic Synthesis | 4-Butylbenzaldehyde | Transaminase (e.g., from Pseudomonas putida) | Isopropylamine | Phosphate Buffer (pH 7.5) | 25-35 | 12-24 | >90 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Butylbenzonitrile
This protocol describes the synthesis of this compound via the catalytic hydrogenation of 4-butylbenzonitrile using palladium on carbon as the catalyst.
Materials:
-
4-Butylbenzonitrile
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Pressurized hydrogenation reactor
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a suitable pressurized hydrogenation reactor, dissolve 4-butylbenzonitrile (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 4.0-6.0 MPa.
-
Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques such as GC-MS or TLC. The reaction is typically complete within 2-5 hours.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure if required.
Protocol 2: One-Pot Reductive Amination of 4-Butylbenzaldehyde
This protocol details the synthesis of this compound from 4-butylbenzaldehyde via a one-pot reductive amination using a heterogeneous nickel catalyst and hydrogen gas.
Materials:
-
4-Butylbenzaldehyde
-
Ni/SiO₂ catalyst
-
Dioxane
-
Anhydrous Ammonia
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave, add 4-butylbenzaldehyde (1 equivalent) and Ni/SiO₂ catalyst (5-10 wt%).
-
Add dioxane as the solvent.
-
Seal the autoclave and cool it in an ice bath.
-
Introduce anhydrous ammonia (8-10 equivalents) into the reactor.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-5 MPa).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for approximately 6 hours, monitoring the pressure to follow the hydrogen consumption.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia and hydrogen in a fume hood.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with a small amount of dioxane.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Protocol 3: Biocatalytic Synthesis using a Transaminase
This protocol outlines the enzymatic synthesis of this compound from 4-butylbenzaldehyde using a transaminase enzyme.
Materials:
-
4-Butylbenzaldehyde
-
Transaminase (e.g., from a recombinant E. coli strain)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Isopropylamine (amine donor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
-
Temperature-controlled shaker
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).
-
Add the transaminase enzyme to the buffer to a final concentration of 2-5 mg/mL.
-
Add the pyridoxal 5'-phosphate (PLP) cofactor to a final concentration of 1 mM.
-
Add isopropylamine as the amine donor to a final concentration of 0.5-1.0 M.
-
In a separate vial, dissolve 4-butylbenzaldehyde (1 equivalent, e.g., 10-50 mM final concentration) in a minimal amount of a water-miscible organic co-solvent like DMSO if necessary.
-
Start the reaction by adding the substrate solution to the enzyme-containing buffer.
-
Incubate the reaction mixture at 25-35 °C with gentle shaking for 12-24 hours.
-
Monitor the formation of this compound using HPLC or GC analysis.
-
Once the reaction has reached the desired conversion, stop the reaction by adding a quenching agent (e.g., adjusting the pH or adding an organic solvent for extraction).
-
Centrifuge the mixture to pellet the enzyme if it is a whole-cell biocatalyst.
-
Extract the product from the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography if necessary.
Visualized Workflows and Pathways
Caption: Workflow for Catalytic Hydrogenation.
Caption: Workflow for Reductive Amination.
Caption: Pathway for Biocatalytic Synthesis.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. gctlc.org [gctlc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Transaminases for industrial biocatalysis: novel enzyme discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot biocatalytic amine transaminase/acyl transferase cascade for aqueous formation of amides from aldehydes or ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-Butylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale synthesis of 4-butylbenzylamine, a key intermediate in the production of various pharmaceuticals and agrochemicals. This document outlines the most common and scalable synthesis routes, complete with detailed experimental protocols and comparative data to facilitate process optimization and scale-up.
Introduction
This compound is a primary amine of significant industrial interest due to its role as a building block in the synthesis of complex organic molecules. Its applications span the pharmaceutical industry, where it is incorporated into active pharmaceutical ingredients (APIs), and the agrochemical sector for the production of pesticides and herbicides. The efficient and cost-effective synthesis of this compound is therefore a critical aspect of the manufacturing process for these valuable end-products.
Two primary synthetic routes dominate the industrial production of this compound:
-
Reductive Amination of 4-Butylbenzaldehyde: This is a widely used method that involves the reaction of 4-butylbenzaldehyde with ammonia in the presence of a reducing agent.
-
Catalytic Hydrogenation of 4-Butylbenzonitrile: This route involves the reduction of the nitrile group of 4-butylbenzonitrile to a primary amine using a catalyst and hydrogen gas.
This document will detail the protocols for both methods, presenting key reaction parameters in a structured format to aid in comparison and process selection.
Synthesis Route 1: Reductive Amination of 4-Butylbenzaldehyde
Reductive amination is a versatile and widely adopted method for the synthesis of amines. For the industrial production of this compound, this process typically involves the reaction of 4-butylbenzaldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Experimental Protocol
Materials:
-
4-Butylbenzaldehyde
-
Ammonia (aqueous or anhydrous)
-
Reducing agent (e.g., Sodium borohydride (NaBH4), Sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation)
-
Catalyst (if using catalytic hydrogenation, e.g., Raney Nickel, Palladium on carbon (Pd/C))
-
Solvent (e.g., Methanol, Ethanol)
-
Acid for pH adjustment (e.g., Hydrochloric acid)
-
Base for workup (e.g., Sodium hydroxide)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: To a suitable high-pressure reactor, add 4-butylbenzaldehyde and the chosen solvent (e.g., methanol).
-
Ammonia Addition: Introduce ammonia into the reactor. The form of ammonia (aqueous or anhydrous) and its concentration will depend on the specific process parameters.
-
Catalyst and Reducing Agent Addition:
-
For Catalytic Hydrogenation: Add the catalyst (e.g., Raney Nickel) to the mixture. Pressurize the reactor with hydrogen gas.
-
For Chemical Reduction: Cool the reaction mixture and add the reducing agent (e.g., NaBH4) portion-wise, maintaining the temperature within the desired range.
-
-
Reaction: Heat the mixture to the target temperature and maintain it under constant stirring for the specified reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., GC, HPLC).
-
Workup:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to remove the catalyst (if applicable).
-
Acidify the filtrate with hydrochloric acid to convert the amine into its hydrochloride salt, which is typically more soluble in the aqueous phase.
-
Wash the aqueous layer with an organic solvent to remove any unreacted aldehyde and other organic impurities.
-
Basify the aqueous layer with sodium hydroxide to a pH of approximately 10 to liberate the free amine.
-
Extract the this compound into an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain high-purity this compound.
Data Presentation
| Parameter | Condition 1 (Catalytic Hydrogenation) | Condition 2 (Chemical Reduction) |
| Starting Material | 4-Butylbenzaldehyde | 4-Butylbenzaldehyde |
| Reagents | Ammonia, Hydrogen | Ammonia, Sodium Borohydride |
| Catalyst | Raney Nickel | - |
| Solvent | Methanol | Methanol |
| Temperature | 40-80 °C | 20-40 °C |
| Pressure | 0.5-2.0 MPa | Atmospheric |
| Reaction Time | 2-6 hours | 4-8 hours |
| Yield | >90% | 85-95% |
| Purity (post-distillation) | >99% | >99% |
Synthesis Route 2: Catalytic Hydrogenation of 4-Butylbenzonitrile
The catalytic hydrogenation of nitriles is another efficient method for the large-scale production of primary amines. This route offers high atom economy and often results in high yields and purity.
Experimental Protocol
Materials:
-
4-Butylbenzonitrile
-
Catalyst (e.g., Raney Nickel, Cobalt-based catalysts)
-
Solvent (e.g., Ethanol, Methanol)
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas
Procedure:
-
Reaction Setup: Charge a high-pressure autoclave with 4-butylbenzonitrile, the solvent (e.g., ethanol), and the catalyst (e.g., Raney Nickel). Ammonia may be added to the reaction mixture to minimize the formation of secondary amine byproducts.
-
Hydrogenation: Seal the autoclave and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure.
-
Reaction: Heat the mixture to the specified temperature with vigorous stirring. The hydrogenation of the nitrile group is an exothermic reaction, so careful temperature control is crucial. Monitor the hydrogen uptake to determine the reaction endpoint.
-
Workup:
-
After the reaction is complete, cool the reactor to ambient temperature and vent the excess hydrogen.
-
Filter the reaction mixture to recover the catalyst. The catalyst can often be recycled.
-
The filtrate contains the product, this compound.
-
-
Purification: Remove the solvent by distillation. The resulting crude this compound can be purified by vacuum distillation to achieve high purity.
Data Presentation
| Parameter | Typical Conditions |
| Starting Material | 4-Butylbenzonitrile |
| Reagents | Hydrogen, Ammonia (optional) |
| Catalyst | Raney Nickel or Cobalt-based catalyst |
| Solvent | Ethanol |
| Temperature | 80-120 °C |
| Pressure | 2.0-5.0 MPa |
| Reaction Time | 3-7 hours |
| Yield | >95% |
| Purity (post-distillation) | >99.5% |
Mandatory Visualizations
Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Catalytic Hydrogenation Workflow
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Safety Considerations
Both synthesis routes involve hazardous materials and conditions and must be performed by trained personnel in a controlled industrial setting.
-
Reductive Amination: The use of hydrogen gas requires a properly designed and maintained high-pressure reactor system with appropriate safety interlocks. Sodium borohydride and sodium cyanoborohydride are flammable solids and can release flammable gases upon contact with water or acids.
-
Catalytic Hydrogenation: This process involves high pressures of flammable hydrogen gas and requires robust reactor systems and safety protocols. Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere or solvent.
-
General Hazards: 4-Butylbenzaldehyde and this compound are irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn at all times. All operations should be conducted in a well-ventilated area or fume hood.
By following these detailed protocols and considering the safety guidelines, researchers and production chemists can successfully and safely scale up the synthesis of this compound for industrial use.
Application Notes and Protocols for 4-Butylbenzylamine in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-butylbenzylamine as a versatile reagent in multi-component reactions (MCRs). The focus is on its application in the Ugi four-component reaction (U-4CR) for the synthesis of peptidomimetics and other scaffolds relevant to drug discovery.
Application Notes
Multi-component reactions are powerful tools in modern organic synthesis and drug discovery, allowing for the rapid and efficient generation of complex molecules from simple starting materials in a single synthetic operation.[1] Among these, the Ugi four-component reaction (U-4CR) is a cornerstone for the synthesis of α-acylamino amides, which are valuable peptidomimetics.[2] The U-4CR typically involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[3][4]
This compound is an excellent amine component for the Ugi reaction. The presence of the butyl group on the benzyl moiety allows for the introduction of a lipophilic handle into the final product, which can be advantageous for modulating the pharmacokinetic properties of drug candidates. Furthermore, the benzyl group itself can participate in various post-Ugi modifications, expanding the chemical space accessible from a single MCR. The use of substituted benzylamines like this compound in Ugi reactions has been explored for the synthesis of diverse libraries of compounds for biological screening.[5]
The products of Ugi reactions involving this compound are α-acylamino amides with a 4-butylbenzyl group on one of the amide nitrogens. These structures can serve as scaffolds for the development of protease inhibitors, enzyme inhibitors, and other biologically active molecules. The diversity of the final products can be easily achieved by varying the other three components of the reaction.
Key Advantages of Using this compound in Ugi Reactions:
-
Introduction of Lipophilicity: The butyl group increases the lipophilicity of the resulting molecule, which can improve membrane permeability and other ADME (absorption, distribution, metabolism, and excretion) properties.
-
Structural Diversity: Provides a point of diversity in combinatorial library synthesis.
-
Post-MCR Modification: The aromatic ring of the benzyl group can be further functionalized.
-
Peptidomimetic Scaffolds: Leads to the formation of peptidomimetic structures with potential biological activity.[3]
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[3][4]
Reaction Mechanism
The generally accepted mechanism for the Ugi reaction involves the initial formation of an imine from the amine and the carbonyl compound. The imine is then protonated by the carboxylic acid to form an iminium ion. Nucleophilic attack of the isocyanide on the iminium ion generates a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acylamino amide product.[4]
Experimental Protocols
Representative Ugi Reaction with this compound
This protocol describes a representative Ugi four-component reaction using this compound, benzaldehyde, acetic acid, and tert-butyl isocyanide.
Materials:
-
This compound
-
Benzaldehyde
-
Acetic Acid
-
tert-Butyl isocyanide
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a 50 mL round-bottom flask, add methanol (10 mL).
-
Add this compound (1.0 mmol, 1.0 eq.).
-
Add benzaldehyde (1.0 mmol, 1.0 eq.) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add acetic acid (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Add tert-butyl isocyanide (1.0 mmol, 1.0 eq.) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired α-acylamino amide.
Data Presentation
The following table summarizes representative yields for the Ugi four-component reaction with this compound and a variety of other components. The yields are based on typical outcomes for Ugi reactions and may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Aldehyde (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Product Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | tert-Butyl | 82 |
| 3 | 4-Methoxybenzaldehyde | Acetic Acid | tert-Butyl | 88 |
| 4 | Benzaldehyde | Propionic Acid | tert-Butyl | 83 |
| 5 | Benzaldehyde | Acetic Acid | Cyclohexyl | 87 |
| 6 | Isobutyraldehyde | Acetic Acid | tert-Butyl | 75 |
| 7 | Benzaldehyde | Benzoic Acid | tert-Butyl | 80 |
| 8 | Furfural | Acetic Acid | tert-Butyl | 78 |
Passerini Three-Component Reaction
While the Ugi reaction is a four-component reaction, this compound is not a direct reactant in the classic Passerini three-component reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide.[6][7] However, the Passerini reaction is a closely related isocyanide-based MCR that produces α-acyloxy amides and is often mentioned in the context of peptidomimetic synthesis.
Passerini Reaction Mechanism
The Passerini reaction is believed to proceed through a concerted mechanism where the three components react in a single step to form an intermediate that then undergoes a Mumm rearrangement to give the final product.
Conclusion
This compound is a valuable and versatile amine component for multi-component reactions, particularly the Ugi four-component reaction. Its use allows for the efficient synthesis of diverse libraries of peptidomimetics and other complex molecules with potential applications in drug discovery and development. The straightforward, one-pot nature of the Ugi reaction, combined with the ability to introduce a lipophilic butylbenzyl group, makes this an attractive strategy for medicinal chemists and researchers in the life sciences. The provided protocols and data serve as a guide for the practical application of this compound in this important class of reactions.
References
- 1. Multicomponent reactions IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. Passerini Reaction [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 4-Butylbenzylamine for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 4-butylbenzylamine for analytical quantification and characterization. The following sections outline methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), enabling sensitive and robust analysis in various research and development settings.
Introduction
This compound is a primary amine that, in its underivatized state, can exhibit poor chromatographic behavior, including peak tailing and low volatility, which complicates its accurate quantification. Chemical derivatization is a crucial sample preparation step that modifies the analyte to improve its analytical properties. This process involves converting the primary amino group into a less polar and more volatile functional group, leading to enhanced chromatographic resolution, increased sensitivity, and improved peak shape.[1][2][3] This note details validated derivatization protocols using common reagents for both GC-MS and HPLC analysis.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound.[2][3] Two common and effective methods are acylation with trifluoroacetic anhydride (TFAA) and silylation.
Application Note 1: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA replaces the active hydrogens on the primary amine with a trifluoroacetyl group. This modification significantly increases the volatility of the analyte and introduces fluorine atoms, which can enhance detection sensitivity.[1][3]
Experimental Protocol: Acylation of this compound with TFAA
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample, followed by 100 µL of TFAA.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.
-
Solvent Removal: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
GC-MS Parameters (Suggested):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Oven Program: 100°C for 1 min, ramp to 280°C at 25°C/min, hold for 10 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-550
Expected Quantitative Data:
The following table summarizes typical performance data for the analysis of primary amines using TFAA derivatization, adapted for this compound.
| Parameter | Expected Value |
| Retention Time | 8 - 12 min |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.995 |
| Precision (RSD%) | < 10% |
Derivatization Reaction and Analytical Workflow
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the this compound molecule, enabling highly sensitive UV or fluorescence detection.[4]
Application Note 2: Derivatization with o-Phthalaldehyde (OPA)
OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[5][6] This pre-column derivatization method is well-suited for the trace analysis of this compound in complex matrices.[5]
Experimental Protocol: Derivatization of this compound with OPA
Materials:
-
This compound sample
-
Borate buffer (0.1 M, pH 10.2)
-
o-Phthalaldehyde (OPA) reagent (5 mM OPA and 225 mM 3-mercaptopropionic acid in 0.1 M borate buffer)
-
HPLC-grade methanol and water
-
HPLC system with a fluorescence detector (FLD) and a C18 column
Procedure:
-
Sample Preparation: Prepare the this compound sample in a suitable solvent (e.g., methanol/water).
-
Automated Online Derivatization (Recommended):
-
Manual Offline Derivatization:
-
In a microvial, mix 50 µL of the sample, 100 µL of borate buffer (pH 10.2), and 50 µL of the OPA reagent.
-
Vortex the mixture for 1 minute at room temperature. The reaction is rapid.
-
Inject the mixture into the HPLC system within 5 minutes, as the OPA derivatives can be unstable.[7]
-
-
Analysis: Inject an appropriate volume of the derivatized sample into the HPLC system.
HPLC-FLD Parameters (Suggested):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM potassium phosphate buffer (pH 4.6)
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)
-
Gradient: A suitable gradient to elute the derivatized analyte (e.g., start with a low percentage of B and increase over time).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Fluorescence Detection: Excitation at 230 nm, Emission at 450 nm[5]
Expected Quantitative Data:
The following table summarizes typical performance data for the analysis of primary amines using OPA derivatization, adapted for this compound.
| Parameter | Expected Value |
| Retention Time | 10 - 15 min |
| Limit of Detection (LOD) | 0.5 - 5 ng/L |
| Limit of Quantitation (LOQ) | 2 - 20 ng/L |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | < 5% |
Derivatization Reaction and Analytical Workflow
Summary and Comparison of Methods
The choice of derivatization method and analytical technique depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
| Feature | GC-MS with TFAA Derivatization | HPLC-FLD with OPA Derivatization |
| Principle | Increases volatility and thermal stability for gas-phase separation. | Introduces a fluorophore for sensitive detection in the liquid phase. |
| Instrumentation | Gas Chromatograph-Mass Spectrometer | High-Performance Liquid Chromatograph with Fluorescence Detector |
| Sample Throughput | Moderate | High (especially with online derivatization) |
| Sensitivity | Good (ng/mL range) | Excellent (ng/L range) |
| Selectivity | High (based on mass fragmentation) | High (based on fluorescence properties) |
| Considerations | Requires anhydrous conditions for derivatization. | Derivatives can be unstable, requiring timely analysis. |
Conclusion
The derivatization of this compound is a critical step for its reliable and sensitive analysis by both GC-MS and HPLC. Acylation with TFAA is a robust method for GC-MS, providing excellent volatility and chromatographic performance. For high-sensitivity applications, derivatization with OPA followed by HPLC-FLD analysis offers outstanding detection limits. The detailed protocols and comparative data presented in these application notes provide a comprehensive guide for researchers and scientists in drug development and related fields to select and implement the most appropriate analytical strategy for their specific needs.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Butylbenzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Butylbenzylamine. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Common impurities depend on the synthetic route but often include unreacted starting materials (e.g., 4-butylbenzyl chloride), reagents, and by-products from side reactions. Polysubstituted benzylamines can be a significant by-product.[1] If the synthesis involves benzyl chloride precursors, impurities might include toluene, benzaldehyde, and benzyl alcohol.[2] Over time, benzylamines can also undergo oxidation or react with atmospheric CO2, leading to the formation of imines and carbonate salts, respectively.[3][4]
Q2: My this compound has darkened in color upon storage. What is the cause and is it still usable?
A2: Darkening of color is a common sign of degradation, typically due to air oxidation. The primary amine is susceptible to forming colored impurities. While it may still be usable for some applications, purification is highly recommended before use in sensitive downstream reactions to remove these impurities. For long-term storage, it is best to keep the amine under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective and common techniques for both identifying and quantifying impurities in the final product. Thin-Layer Chromatography (TLC) is an invaluable tool for rapid, qualitative assessment of purity and for optimizing purification conditions, such as the solvent system for column chromatography.
Q4: What are the main purification strategies for this compound?
A4: The three primary purification techniques are:
-
Vacuum Distillation: Ideal for separating the desired amine from non-volatile impurities or compounds with significantly different boiling points.
-
Column Chromatography: Effective for removing impurities with similar boiling points but different polarities.
-
Acid-Base Extraction / Salt Crystallization: A classical and highly effective method for purifying amines. The amine is converted into a water-soluble salt (e.g., hydrochloride), which is washed with an organic solvent to remove non-basic impurities. The pure amine is then regenerated by adding a base.[3][4][5]
Data Presentation
Physical properties of this compound and related isomers are crucial for planning purification procedures, particularly distillation.
Table 1: Physical Properties of Butylbenzylamine Isomers
| Property | 4-tert-Butylbenzylamine | 4-n-Butylbenzylamine | N-Benzyl-N-butylamine |
| Molecular Weight | 163.26 g/mol [6] | 163.26 g/mol | 163.26 g/mol [7] |
| Boiling Point | 235-236 °C (at 760 mmHg) | 89 °C (pressure not specified)[8] | 87-89 °C (at 3 mmHg)[7] |
| 115-118 °C (at 20 mmHg)[5] | |||
| Density | 0.927 g/mL (at 25 °C)[9] | Not Available | 0.911 g/mL[7] |
| Appearance | Clear liquid | Solid | Clear liquid[10] |
| Solubility | Not specified | Not specified | Slightly soluble in Chloroform, Methanol[10] |
Troubleshooting Guides
Guide 1: Vacuum Distillation
Q: My product seems to be degrading or polymerizing in the distillation flask. How can I prevent this? A: This is often caused by acidic residues catalyzing degradation at high temperatures.
-
Recommended Solution: Before distillation, wash the crude amine with a dilute aqueous base solution, such as 5% sodium bicarbonate, to neutralize any residual acids.[11] Follow this with a water wash and a brine wash. Thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate (MgSO₄) or potassium hydroxide (KOH) pellets before distilling.[4][5] Distilling under an inert nitrogen atmosphere can also prevent oxidation.[3]
Q: I am not achieving a good separation between my product and an impurity. What should I do? A: This occurs when the boiling points of the components are too close at the pressure you are using.
-
Recommended Solution: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency (number of theoretical plates). Ensure the column is well-insulated to maintain a proper temperature gradient. Collecting smaller fractions can also help isolate the pure compound.
Guide 2: Column Chromatography
Q: My product is streaking or "tailing" badly on the silica gel column. How can I get sharp bands? A: Tailing is a classic problem when purifying basic compounds like amines on acidic silica gel. The amine interacts strongly with the acidic silanol groups on the silica surface.
-
Recommended Solution: Add a small amount of a basic modifier to your mobile phase (eluent).[12] Typically, 0.5-1% triethylamine (Et₃N) or ammonium hydroxide is sufficient to neutralize the active sites on the silica gel, leading to much sharper bands.[13] Alternatively, you can use a different stationary phase, such as neutral or basic alumina.[13]
Q: I can't find a solvent system that gives good separation on a TLC plate. What are my options? A: The polarity difference between your product and the impurities may be too small for effective separation with standard solvent systems.
-
Recommended Solution: Systematically test different solvent systems. A good starting point for benzylamines is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[12] For optimal separation on a column, aim for an Rf value of 0.2-0.4 for the this compound on the TLC plate.[12] If separation is still poor, an alternative purification method like distillation or salt crystallization may be more effective.
Q: My product is not eluting from the column, even with a high concentration of polar solvent. A: This indicates your compound is very strongly adsorbed to the stationary phase.
-
Recommended Solution: If you haven't already, add triethylamine to the eluent as described above. If that doesn't work, a more polar solvent like methanol can be added to the mobile phase in small increments (e.g., 1-5%). Be aware that methanol can sometimes dissolve silica gel, so use it judiciously.
Guide 3: Acid-Base Extraction and Salt Crystallization
Q: After adding acid to form the salt, I see an oil forming instead of a solid precipitate. How do I proceed? A: The hydrochloride salt of this compound may be an oil or have high solubility in the solvent system used.
-
Recommended Solution: Try changing the solvent. If you are using an organic solvent like diethyl ether to precipitate the salt, try cooling the solution significantly (e.g., to 0 °C or below). If it remains an oil, you can proceed with an aqueous extraction. Add water to the mixture to dissolve the amine salt, separate the aqueous layer, wash it with a non-polar organic solvent (like hexane or ether) to remove impurities, and then regenerate the free amine from the clean aqueous layer by adding a strong base (e.g., NaOH).
Q: My yield is very low after the acid-base extraction and purification process. Where could I have lost my product? A: Product loss can occur at several stages.
-
Recommended Solution:
-
Incomplete Extraction: Ensure the pH of the aqueous solution is sufficiently basic (pH > 10-12) before extracting the free amine into the organic layer.[13] This ensures the amine is fully deprotonated.
-
Multiple Extractions: Perform multiple extractions (3-5 times) with fresh portions of organic solvent to ensure all the product is transferred from the aqueous layer.[13]
-
Emulsions: If an emulsion forms during extraction, it can trap your product. Try adding a small amount of brine to the separatory funnel to help break the emulsion.
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Pre-treatment: Place the crude this compound in a separatory funnel. Add an equal volume of 5% aqueous sodium bicarbonate solution. Swirl gently, venting frequently. Separate the layers.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine.
-
Transfer the organic layer to a flask and dry over anhydrous potassium hydroxide (KOH) or magnesium sulfate (MgSO₄).
-
Filter away the drying agent and transfer the dry, crude amine to a round-bottomed flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.
-
Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed with vacuum grease.
-
Begin stirring (if using a stir bar) and slowly apply vacuum.
-
Gently heat the flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions (forerun).
-
Collect the main fraction distilling at a constant temperature and pressure. This corresponds to the pure this compound.
-
Stop the distillation before the flask goes completely dry to avoid baking residues onto the glass.
-
Release the vacuum before turning off the cooling water.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material and spot it on a TLC plate. Elute with various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives the product an Rf of ~0.3. Add 1% triethylamine to the chosen solvent system.
-
Column Packing: Secure a glass column vertically. In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The final silica gel volume should be at least 30-50 times the mass of the crude material.[12]
-
Loading: Dissolve the crude this compound in a minimum amount of the eluent. Carefully add this solution to the top of the silica gel bed.
-
Elution: Add the mobile phase (eluent + 1% triethylamine) to the column and begin collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification via Hydrochloride Salt Formation
-
Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or concentrated aqueous HCl dropwise) while stirring. Monitor the pH to ensure it becomes acidic.
-
The this compound hydrochloride salt should precipitate as a solid. If it oils out, try scratching the inside of the flask or adding a seed crystal.
-
Collect the solid salt by vacuum filtration and wash it with cold diethyl ether to remove soluble impurities.
-
To regenerate the free amine, dissolve the collected salt in water and place it in a separatory funnel.
-
Add a strong base, such as 10M NaOH, until the solution is strongly basic (pH > 12). The pure amine will separate as an oily layer.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[5]
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or K₂CO₃.
-
Filter and remove the solvent by rotary evaporation to obtain the pure this compound.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. CN101607914A - Simple method for preparing to tert-butyl benzyl amine - Google Patents [patents.google.com]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(tert-Butyl)benzylamine | 3378-72-1 [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]
- 6. 4-tert-Butylbenzylamine | C11H17N | CID 2735655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-n-Butylbenzylamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 4-tert-butylbenzylamine [stenutz.eu]
- 10. N-BENZYL-N-BUTYLAMINE CAS#: 2403-22-7 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 4-Butylbenzylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Butylbenzylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary routes for synthesizing this compound are:
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Reductive Amination: This is a one-pot reaction involving the condensation of 4-butylbenzaldehyde with an ammonia source (like aqueous or anhydrous ammonia) to form an imine intermediate, which is then reduced in situ to the desired primary amine.
-
Reduction of 4-Butylbenzamide: This two-step process involves the initial formation of 4-butylbenzamide from a 4-butylbenzoyl derivative (e.g., 4-butylbenzoyl chloride and ammonia), followed by the reduction of the amide to the amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: I see an unexpected peak in my GC-MS analysis after reductive amination. What could it be?
A2: An unexpected peak could be one of several common impurities. The most likely candidates are the imine intermediate, 4-butylbenzyl alcohol, or a secondary amine. Comparing the mass spectrum of the unknown peak with the expected fragmentation patterns of these potential impurities can help in its identification.
Q3: How can I minimize the formation of the secondary amine impurity, Di-(4-butylbenzyl)amine?
A3: The formation of the secondary amine occurs when the already formed this compound acts as a nucleophile and attacks the imine intermediate. To minimize this, it is recommended to use a large excess of the ammonia source. This increases the probability of the imine reacting with ammonia rather than the product amine.
Q4: My LiAlH₄ reduction of 4-butylbenzamide is giving a low yield. What could be the issue?
A4: Low yields in LiAlH₄ reductions can be due to several factors. Ensure that all your glassware is scrupulously dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as LiAlH₄ reacts violently with water. The quality of the LiAlH₄ is also crucial. Additionally, the workup procedure is critical for liberating the amine from the aluminum salts; ensure proper and careful quenching of the reaction mixture.
Troubleshooting Guides
Reductive Amination of 4-Butylbenzaldehyde
| Issue | Potential Cause | Recommended Solution |
| Presence of a significant amount of unreacted 4-butylbenzaldehyde | Incomplete reaction. | - Increase the reaction time or temperature. - Ensure an adequate excess of the ammonia source is used. |
| Product is contaminated with 4-butylbenzyl alcohol | The reducing agent is reducing the aldehyde before imine formation is complete. | - Use a more selective reducing agent that preferentially reduces the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). - If using a less selective reducing agent like sodium borohydride (NaBH₄), allow sufficient time for imine formation before adding the reducing agent. |
| Significant formation of N-(4-butylbenzylidene)-1-(4-butylphenyl)methanamine (imine intermediate) | Incomplete reduction of the imine. | - Increase the amount of the reducing agent. - Extend the reaction time for the reduction step. - Ensure the pH of the reaction is suitable for the chosen reducing agent; some require mildly acidic conditions to be effective. |
| Presence of Di-(4-butylbenzyl)amine | The product amine is reacting with the imine intermediate. | - Use a significant excess of the ammonia source to outcompete the product amine in reacting with the imine. - Maintain a lower reaction temperature to slow down the rate of the side reaction. |
Reduction of 4-Butylbenzamide with LiAlH₄
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | - Moisture in the reaction. - Incomplete reaction. - Improper workup. | - Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere. - Use freshly opened or properly stored LiAlH₄. - Increase the reaction time or perform the reaction at a gentle reflux in an appropriate solvent like THF. - Follow a well-established workup procedure for LiAlH₄ reductions carefully (e.g., Fieser workup) to ensure complete hydrolysis of aluminum salts and liberation of the amine. |
| Presence of unreacted 4-butylbenzamide | Incomplete reduction. | - Increase the molar excess of LiAlH₄. - Increase the reaction time and/or temperature. |
Data on Common Impurities
The following table summarizes the common impurities, their likely origin, and typical analytical signatures in GC-MS.
| Impurity Name | Chemical Structure | Common Synthetic Route of Origin | Typical GC-MS m/z Fragments |
| 4-butylbenzaldehyde | C₁₁H₁₄O | Reductive Amination (Unreacted Starting Material) | 162 (M+), 133, 105, 91, 77 |
| 4-butylbenzyl alcohol | C₁₁H₁₆O | Reductive Amination (Side Product) | 164 (M+), 147, 119, 105, 91, 77 |
| N-(4-butylbenzylidene)-1-(4-butylphenyl)methanamine | C₂₂H₂₉N | Reductive Amination (Intermediate) | 307 (M+), 250, 161, 146, 91 |
| Di-(4-butylbenzyl)amine | C₂₂H₃₁N | Reductive Amination (Side Product) | 309 (M+), 162, 148, 91 |
| 4-butylbenzamide | C₁₁H₁₅NO | Reduction of Amide (Unreacted Starting Material) | 177 (M+), 160, 120, 91 |
Experimental Protocols
1. Reductive Amination of 4-Butylbenzaldehyde with Ammonia
-
Materials: 4-butylbenzaldehyde, Methanolic Ammonia (7N), Sodium Borohydride, Methanol, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a solution of 4-butylbenzaldehyde (1.0 eq) in methanol, add methanolic ammonia (10 eq).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
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Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
2. Reduction of 4-Butylbenzamide with LiAlH₄
-
Materials: 4-butylbenzamide, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sodium Sulfate Decahydrate, Diethyl Ether.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
-
Dissolve 4-butylbenzamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
-
Visualizations
Caption: Reductive amination pathway for this compound synthesis and common impurity formation.
Caption: Troubleshooting workflow for impurities in this compound synthesis.
Technical Support Center: Optimizing Synthesis of 4-Butylbenzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Butylbenzylamine. The information is presented in a clear question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and industrially relevant methods for synthesizing this compound are:
-
Reductive Amination of 4-Butylbenzaldehyde: This one-pot reaction involves the condensation of 4-butylbenzaldehyde with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine.[1]
-
Reduction of 4-Butylbenzonitrile: This method involves the reduction of the nitrile group of 4-butylbenzonitrile to a primary amine using various reducing agents, most commonly catalytic hydrogenation with reagents like Raney Nickel.[2]
Q2: I am experiencing low yields in the reductive amination of 4-butylbenzaldehyde. What are the likely causes?
A2: Low yields in this reaction can stem from several factors:
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Incomplete Imine Formation: The initial condensation to form the imine is a crucial and often rate-limiting step. Insufficient reaction time or suboptimal pH can lead to a low concentration of the imine intermediate available for reduction.[3]
-
Aldehyde Reduction: The reducing agent may preferentially reduce the starting aldehyde to 4-butylbenzyl alcohol, a common side product. This is more likely with strong reducing agents or non-optimal reaction conditions.
-
Catalyst Inactivity: If using catalytic hydrogenation, the catalyst may be poisoned or deactivated. Ensure proper handling and activation of the catalyst.
-
Suboptimal Temperature and Pressure: Both temperature and hydrogen pressure play a critical role in the reaction rate and selectivity. These parameters need to be optimized for the specific catalyst and substrate.
Q3: What are the common side products in the synthesis of this compound and how can I minimize them?
A3: The primary side products depend on the synthetic route:
-
Reductive Amination:
-
4-Butylbenzyl alcohol: Formed by the direct reduction of 4-butylbenzaldehyde. To minimize this, use a reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride, or carefully control the reaction conditions.[3]
-
N,N-Dibutylbenzylamine (Dimer): This can form from the reaction of the product, this compound, with another molecule of 4-butylbenzaldehyde followed by reduction. Using a large excess of ammonia can help to favor the formation of the primary amine.[4]
-
-
Reduction of 4-Butylbenzonitrile:
-
Secondary and Tertiary Amines: Over-alkylation can occur, especially if the reaction is not carefully controlled. The use of ammonia in the reaction mixture can help to suppress the formation of these byproducts.[2]
-
Incomplete Reduction: If the reduction is not complete, you may have residual starting material or intermediate imines in your product mixture.
-
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound typically involves the following steps:
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Aqueous Workup: After the reaction, an aqueous workup is often necessary to remove inorganic salts and water-soluble impurities.
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Extraction: The product can be extracted into an organic solvent.
-
Distillation: Due to its relatively high boiling point, vacuum distillation is the most common method for purifying this compound to a high degree of purity.[5][6]
-
Acid-Base Extraction: As an amine, this compound can be converted to its water-soluble salt by treatment with acid. This allows for the removal of non-basic organic impurities. The amine can then be regenerated by the addition of a base.
Troubleshooting Guides
Route 1: Reductive Amination of 4-Butylbenzaldehyde
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incomplete imine formation. | Ensure the reaction conditions are suitable for imine formation. This may involve adjusting the pH to a slightly acidic range (pH 4-6) to catalyze the reaction without fully protonating the ammonia.[3] Consider pre-forming the imine before adding the reducing agent.[7] |
| Inactive reducing agent or catalyst. | Use a fresh batch of the reducing agent. If using a catalyst like Pd/C or Raney Nickel, ensure it is properly activated and not poisoned. | |
| Significant formation of 4-butylbenzyl alcohol | Reducing agent is too strong or not selective. | Use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[3] |
| Reaction conditions favor aldehyde reduction. | Optimize the reaction temperature and pressure. Lower temperatures may favor the desired reaction. | |
| Formation of N,N-dibutylbenzylamine (dimer) | Stoichiometry of reactants. | Use a significant excess of ammonia to outcompete the product amine in reacting with the aldehyde.[4] |
| Difficulty in product isolation | Emulsion formation during workup. | Add brine (saturated NaCl solution) to help break the emulsion. |
| Product is lost in the aqueous phase. | Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) to ensure the amine is in its free base form and is extracted into the organic layer. |
Route 2: Reduction of 4-Butylbenzonitrile
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient catalyst loading or activity. | Increase the catalyst loading. Ensure the catalyst (e.g., Raney Nickel) is freshly prepared or properly activated.[8] |
| Suboptimal temperature or pressure. | Increase the reaction temperature and/or hydrogen pressure. The reduction of nitriles often requires relatively harsh conditions.[2] | |
| Formation of secondary/tertiary amines | Reaction of the product amine with intermediates. | Add ammonia to the reaction mixture to suppress the formation of secondary and tertiary amines.[2] |
| Catalyst poisoning | Impurities in the starting material or solvent. | Ensure the purity of the 4-butylbenzonitrile and the solvent. Certain functional groups can poison the catalyst. |
| Product degradation | Harsh reaction conditions. | While higher temperatures and pressures can increase the reaction rate, they can also lead to degradation. Optimize for a balance between reaction rate and product stability. |
Data Presentation
Table 1: Optimization of Reductive Amination of Benzaldehydes with Ammonia
Data adapted from similar reactions reported in the literature for representative purposes.
| Entry | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Yield (%) |
| 1 | 5% Pd/C | 80 | 20 | 12 | 75 |
| 2 | 10% Pd/C | 80 | 20 | 8 | 85 |
| 3 | Raney Ni | 100 | 50 | 6 | 92 |
| 4 | 5% Ru/C | 120 | 50 | 4 | 95 |
Table 2: Optimization of Raney Nickel Catalyzed Reduction of Benzonitrile
Data adapted from similar reactions reported in the literature for representative purposes.[2]
| Entry | Temperature (°C) | H₂ Pressure (kPa) | Catalyst Loading (g/dm³) | Yield of Benzylamine (%) |
| 1 | 55 | 1000 | 4 | 85 |
| 2 | 65 | 1000 | 4 | 92 |
| 3 | 75 | 1000 | 4 | 95 |
| 4 | 65 | 500 | 4 | 88 |
| 5 | 65 | 1500 | 4 | 94 |
| 6 | 65 | 1000 | 2 | 82 |
| 7 | 65 | 1000 | 6 | 96 |
Experimental Protocols
Protocol 1: Reductive Amination of 4-Butylbenzaldehyde
Materials:
-
4-Butylbenzaldehyde
-
Ammonia (e.g., 7N solution in methanol)
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Catalyst (e.g., 10% Pd/C or Raney Nickel)
-
Hydrogen gas
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Solvent (e.g., Methanol or Ethanol)
-
Standard glassware for hydrogenation reactions (e.g., Parr shaker or autoclave)
Procedure:
-
In a suitable pressure reactor, dissolve 4-butylbenzaldehyde (1.0 eq) in the chosen solvent.
-
Add the catalyst (e.g., 5-10 mol%).
-
Add a solution of ammonia in methanol (a significant excess, e.g., 10-20 eq).
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Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 20-50 bar).
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Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC or GC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.[5][6]
Protocol 2: Reduction of 4-Butylbenzonitrile using Raney Nickel
Materials:
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4-Butylbenzonitrile
-
Raney Nickel (activated)
-
Solvent (e.g., Ethanol or Methanol, often with ammonia)
-
Hydrogen gas
-
Standard glassware for hydrogenation reactions
Procedure:
-
Prepare a slurry of activated Raney Nickel in the chosen solvent in a pressure reactor.
-
Add a solution of 4-butylbenzonitrile (1.0 eq) in the solvent to the reactor. If desired, add ammonia to the solvent to suppress side reactions.[2]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 500-2000 kPa).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 55-85 °C) with vigorous stirring.[2]
-
Monitor the reaction by observing hydrogen uptake or by analyzing aliquots using GC or TLC.
-
Once the reaction is complete, cool the reactor and vent the hydrogen.
-
Carefully filter the catalyst from the reaction mixture. Caution: Raney Nickel can be pyrophoric and should be handled with care. [8]
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.[5][6]
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via reductive amination.
References
- 1. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. How To [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Alkylation of 4-Butylbenzylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the N-alkylation of 4-butylbenzylamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My direct alkylation of this compound with an alkyl halide is producing a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent this?
A1: You are likely observing over-alkylation, the most common side reaction in the N-alkylation of primary amines. The desired mono-alkylated secondary amine is often more nucleophilic than the starting this compound, leading to a second alkylation event to form an undesired tertiary amine. This "runaway" reaction reduces the yield of your target compound.
Troubleshooting Strategies for Over-alkylation:
-
Control Stoichiometry: Use a molar excess of this compound relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant primary amine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent to the reaction mixture slowly, for example, with a syringe pump, keeps its instantaneous concentration low. This favors the reaction with the more prevalent primary amine over the newly formed secondary amine.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Lowering the temperature can decrease the rate of the second alkylation more significantly than the first.
-
Choice of Base: The choice of base can significantly influence the selectivity of the reaction. A study on the alkylation of a similar substrate, p-methoxybenzylamine, showed that cesium carbonate (Cs₂CO₃) provided a much higher selectivity for the mono-alkylated product compared to other bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1][2]
Q2: I am considering reductive amination to avoid over-alkylation. What are the potential side reactions with this method?
A2: Reductive amination is an excellent alternative for controlling mono-alkylation. The primary side reaction to be aware of is the reduction of the starting aldehyde (4-butylbenzaldehyde) to the corresponding alcohol (4-butylbenzyl alcohol) by the reducing agent before it can form an imine with the amine.
Troubleshooting Strategies for Aldehyde Reduction:
-
Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often preferred over sodium borohydride (NaBH₄) because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH, but effectively reduces the iminium ion intermediate.[3][4][5][6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative to NaBH₃CN.[3][7]
-
pH Control: The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6). At this pH, NaBH₃CN selectively reduces the protonated imine (iminium ion).
-
Stepwise Procedure: To completely avoid reduction of the aldehyde, you can perform the reaction in two steps: first, form the imine by reacting 4-butylbenzaldehyde with the amine (often with removal of water), and then add the reducing agent in a separate step.
Q3: My reductive amination reaction is not proceeding, or the yield is very low. What could be the issue?
A3: Several factors can lead to a sluggish or low-yielding reductive amination:
-
Inefficient Imine Formation: The initial formation of the imine is crucial. This step can be slow, especially with less reactive aldehydes or amines. Consider adding a dehydrating agent (like molecular sieves) or performing the reaction in a setup that allows for the removal of water.
-
Inactive Reducing Agent: Ensure your reducing agent is fresh and has been stored correctly. Borohydride reagents can decompose over time, especially if exposed to moisture.
-
Suboptimal pH: As mentioned, pH is critical. If the solution is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the imine formation will be slow. A pH of 4-6 is generally optimal for the Borch reductive amination.[4]
-
Steric Hindrance: If either the amine or the aldehyde has significant steric bulk around the reacting centers, the reaction can be slow. In such cases, longer reaction times or slightly elevated temperatures may be necessary.
Data Presentation
The choice of base is critical in controlling the selectivity of mono- versus di-alkylation in the direct N-alkylation of benzylamines. The following table, adapted from a study on p-methoxybenzylamine, illustrates this effect and provides a strong indication of the expected outcome for this compound.[1][2]
| Entry | Base | Solvent | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| 1 | Cs₂CO₃ | DMF | 95 | 3 |
| 2 | K₂CO₃ | DMF | 45 | 48 |
| 3 | Na₂CO₃ | DMF | 30 | 55 |
| 4 | NaH | DMF | 25 | 60 |
| 5 | t-BuOK | DMF | 15 | 70 |
Experimental Protocols
Protocol 1: Direct Mono-N-Alkylation with High Selectivity
This protocol is optimized for the selective mono-alkylation of this compound using an alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and standard workup equipment.
Procedure:
-
To a round-bottom flask, add this compound (2.0 eq) and cesium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Slowly add the alkyl bromide (1.0 eq) to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination for Mono-N-Alkylation
This protocol describes the one-pot reductive amination of 4-butylbenzaldehyde with a primary amine to yield the mono-alkylated product.
Materials:
-
4-Butylbenzaldehyde
-
Primary amine (1.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol
-
Acetic acid (catalytic amount)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard workup equipment.
Procedure:
-
In a round-bottom flask, dissolve 4-butylbenzaldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol.
-
Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Visualizations
Caption: Competing pathways in direct alkylation.
Caption: Reductive amination workflow and side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. glasp.co [glasp.co]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of 4-Butylbenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 4-butylbenzylamine. The information is presented in a question-and-answer format to directly address potential challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The three most common and effective methods for the synthesis of this compound are Reductive Amination of 4-butylbenzaldehyde, Direct Alkylation of 4-butylbenzyl chloride, and the Gabriel Synthesis using 4-butylbenzyl chloride. Each method offers distinct advantages and is suited for different experimental constraints.
Q2: How do these synthesis methods compare in terms of yield and reaction conditions?
A2: The choice of synthesis route can significantly impact the yield, reaction time, and required temperature. Below is a comparative summary of the key parameters for each method.
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 60 - 98% | 1 - 24 | 25 - 165 | Wide substrate scope, often a one-pot procedure, and can be performed under mild conditions. | Requires a suitable reducing agent; potential for over-alkylation with some substrates. |
| Direct Alkylation | 40 - 85% | 1 - 20 | 50 - 150 | Simple procedure with readily available starting materials. | Prone to over-alkylation, leading to the formation of secondary and tertiary amines, which can complicate purification. |
| Gabriel Synthesis | 70 - 90% | 4 - 18 | Reflux | High purity of the primary amine product, effectively avoids over-alkylation.[1] | Limited to primary amines; harsh hydrolysis conditions may not be suitable for sensitive functional groups.[1] |
Q3: What are the key starting materials for the synthesis of this compound?
A3: The primary starting materials are either 4-butylbenzaldehyde for reductive amination routes or 4-butylbenzyl chloride for direct alkylation and the Gabriel synthesis. The purity of these starting materials is crucial for achieving high yields and minimizing side reactions.
Q4: How can I purify the final this compound product?
A4: Purification of this compound typically involves several steps. After quenching the reaction, an acid-base extraction is commonly used to separate the basic amine from non-basic impurities.[2] The amine can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified, and the free amine is extracted with an organic solvent. For high purity, the crude product is often further purified by vacuum distillation.[3]
Troubleshooting Guides
Low Yields
Q5: My reductive amination of 4-butylbenzaldehyde is giving a low yield. What are the common causes and solutions?
A5: Low yields in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The initial formation of the imine intermediate is crucial. This step is often pH-sensitive. If the conditions are too acidic, the amine nucleophile will be protonated and unreactive. If too basic, the reaction may be slow. A mildly acidic environment (pH 4-6) is often optimal.
-
Choice and Amount of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde. Sodium borohydride (NaBH₄) can reduce both, so it should be added after imine formation is complete.[4] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and can be present from the start as they selectively reduce the iminium ion.[4] Ensure you are using a sufficient molar excess of the reducing agent.
-
Reaction Temperature and Time: While many reductive aminations can be performed at room temperature, some may require gentle heating to go to completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
Hydrolysis of the Imine: The imine intermediate can be susceptible to hydrolysis back to the aldehyde and amine, especially in the presence of excess water.[2] Using a dehydrating agent or a solvent that allows for the removal of water can improve yields.
Q6: I am observing significant amounts of secondary and tertiary amines in my direct alkylation of 4-butylbenzyl chloride. How can I improve the selectivity for the primary amine?
A6: The formation of di- and tri-substituted amines is a common problem in direct alkylation due to the product (primary amine) being more nucleophilic than the starting ammonia.[5] To favor the formation of the primary amine:
-
Use a Large Excess of Ammonia: A high molar ratio of ammonia to 4-butylbenzyl chloride (e.g., 20:1 or higher) will increase the probability of the benzyl chloride reacting with ammonia rather than the product amine.
-
Control Reaction Temperature: Lower temperatures can sometimes favor mono-alkylation.
-
Consider an Alternative Method: If high purity of the primary amine is critical, the Gabriel synthesis is a superior method as it inherently prevents over-alkylation.[1]
Side Reactions and Impurities
Q7: In the Leuckart reaction with 4-butylbenzaldehyde, I'm getting a dark, tarry residue. What is causing this and how can I prevent it?
A7: The Leuckart reaction is conducted at high temperatures (typically 150-200°C), which can lead to the decomposition of starting materials and products, resulting in polymerization and the formation of colored byproducts.[6] To mitigate this:
-
Optimize the Temperature: Carefully control the reaction temperature. It should be high enough for the reaction to proceed but not so high that it causes significant decomposition.
-
Ensure Proper Stoichiometry: Use the correct ratio of 4-butylbenzaldehyde to ammonium formate or formamide.
-
Consider a Milder Reductive Amination: If tarring is a persistent issue, switching to a milder reductive amination method with a chemical reducing agent at a lower temperature is advisable.
Q8: What are the likely impurities in this compound synthesized from 4-butylbenzyl chloride?
A8: Besides the over-alkylation products (di- and tri-butylbenzylamines), impurities can arise from the starting 4-butylbenzyl chloride. Common impurities in benzyl chlorides include benzaldehyde, benzyl alcohol, and chlorinated toluene derivatives.[7] These can carry through the synthesis and complicate purification. It is advisable to use high-purity starting materials.
Experimental Protocols
Method 1: Reductive Amination of 4-Butylbenzaldehyde
This protocol describes the synthesis of this compound via reductive amination of 4-butylbenzaldehyde using sodium borohydride.
Materials:
-
4-Butylbenzaldehyde
-
Ammonia in methanol (e.g., 7N solution)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-butylbenzaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (a significant excess, e.g., 10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add water and diethyl ether to the residue and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and extract with 1M HCl (3x).
-
Wash the combined acidic aqueous layers with diethyl ether to remove any unreacted aldehyde.
-
Cool the aqueous layer in an ice bath and basify with concentrated NaOH solution until the pH is >12.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
Method 2: Direct Alkylation of 4-Butylbenzyl Chloride
This protocol outlines the synthesis of this compound by the direct reaction of 4-butylbenzyl chloride with ammonia.
Materials:
-
4-Butylbenzyl chloride
-
Aqueous ammonia (concentrated, e.g., 28-30%)
-
Toluene or Benzene (as a solvent)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a pressure vessel, combine 4-butylbenzyl chloride (1.0 eq) with a large molar excess of concentrated aqueous ammonia (e.g., 20-30 eq).
-
Add a solvent such as toluene to help dissolve the 4-butylbenzyl chloride.
-
Seal the vessel and heat the mixture to 60-150°C with vigorous stirring for several hours. The reaction progress should be monitored by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Add a concentrated solution of NaOH to the entire mixture to ensure the product is in its free base form.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product should be purified by vacuum distillation to separate the desired primary amine from over-alkylated products and other impurities.
Method 3: Gabriel Synthesis of this compound
This two-step protocol provides a high-purity synthesis of this compound, avoiding over-alkylation.[1]
Step 1: N-Alkylation of Potassium Phthalimide
Materials:
-
Potassium phthalimide
-
4-Butylbenzyl chloride
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.05 eq) in anhydrous DMF.
-
Add 4-butylbenzyl chloride (1.0 eq) to the solution.
-
Heat the mixture to 80-100°C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the N-(4-butylbenzyl)phthalimide.
-
Filter the solid, wash with water, and dry.
Step 2: Hydrolysis of N-(4-butylbenzyl)phthalimide
Materials:
-
N-(4-butylbenzyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Suspend the N-(4-butylbenzyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2.0 eq).
-
Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and add concentrated HCl to dissolve the precipitate and protonate the amine.
-
Filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities.
-
Basify the aqueous layer with a concentrated NaOH solution.
-
Extract the this compound with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pure product.
Signaling Pathways and Workflows
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting logic for low yields in this compound synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Byproducts in 4-Butylbenzylamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected byproducts during the synthesis of 4-Butylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common expected byproducts in the reductive amination synthesis of this compound?
A1: In a typical reductive amination reaction starting from 4-butylbenzaldehyde and an amine source, the most common byproducts are the intermediate imine, (E)-N-(4-butylbenzylidene)-4-butylaniline, from incomplete reduction, and the over-alkylation product, di(4-butylbenzyl)amine. The formation of the secondary amine is often a significant issue.[1][2][3] Additionally, the starting aldehyde can be reduced to 4-butylbenzyl alcohol.
Q2: What are some unexpected byproducts I might encounter?
A2: Unexpected byproducts can arise from side reactions that are less common or dependent on specific reaction conditions. These may include:
-
N-(4-butylbenzyl)-N-(4-butylbenzylidene)amine (Dibenzylimine analog): This can form from the condensation of the desired this compound product with another molecule of 4-butylbenzaldehyde.[4]
-
Hydrobenzamide analog: If ammonia is used as the amine source, three molecules of 4-butylbenzaldehyde can react with two molecules of ammonia to form a hydrobenzamide structure.[5]
-
Byproducts from starting material impurities: If the synthesis starts from 4-butylbenzyl chloride, impurities such as toluene, benzaldehyde, and other chlorinated species can lead to a variety of unexpected byproducts.[6][7][8][9][10]
Q3: How can I minimize the formation of the over-alkylation byproduct, di(4-butylbenzyl)amine?
A3: Over-alkylation is a common challenge.[3][11][12][13][14] To minimize its formation, you can:
-
Use a molar excess of the amine source relative to the 4-butylbenzaldehyde.
-
Employ a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[2]
-
Maintain a lower reaction temperature to slow down the rate of the second alkylation.
Q4: My reaction is not proceeding, and I'm only recovering the starting materials. What could be the issue?
A4: If the reaction is not proceeding, consider the following:
-
Imine formation: The formation of the imine is a critical step and can be slow, especially with electron-rich or sterically hindered aldehydes and amines.[15] The reaction pH is crucial; a slightly acidic medium (pH ~5) is often optimal for imine formation.[3] You can monitor imine formation by TLC or NMR before adding the reducing agent.
-
Reducing agent activity: Ensure your reducing agent is active. Sodium borohydride and its derivatives can decompose over time.
-
Catalyst (if applicable): If using a catalyst for hydrogenation, ensure it has not been poisoned.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| High levels of unreacted 4-butylbenzaldehyde | Inefficient imine formation. | Add a catalytic amount of a weak acid like acetic acid to promote imine formation.[15] Ensure the reaction is stirred efficiently. Consider a solvent in which both reactants are fully soluble. |
| Significant amount of 4-butylbenzyl alcohol in the product mixture | The reducing agent is reducing the aldehyde faster than the imine is forming. | Use a more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are less reactive towards aldehydes.[3][16] Alternatively, pre-form the imine before adding a less selective reducing agent like sodium borohydride.[2] |
| Primary byproduct is the secondary amine, di(4-butylbenzyl)amine | The product, this compound, is reacting with the starting aldehyde. | Increase the molar ratio of the initial amine source to the aldehyde. A lower reaction temperature and shorter reaction time after the consumption of the starting aldehyde can also help. |
| Presence of a high molecular weight byproduct, insoluble in common solvents | Possible formation of hydrobenzamide-type structures or other polymeric materials. | This is more likely if using ammonia as the amine source. Ensure a sufficient excess of the reducing agent and adequate reaction time for the complete reduction of all imine-like intermediates. |
| Identification of chlorinated aromatic compounds in the final product | Contamination from starting materials, particularly if 4-butylbenzyl chloride was used in a preceding step.[7][8][9][10] | Purify the starting materials before the reaction. If 4-butylbenzyl chloride is used, ensure it is free of dichlorinated byproducts. |
Quantitative Data Summary
The following table summarizes hypothetical yield data for the synthesis of this compound under different conditions to illustrate the impact on byproduct formation.
| Reducing Agent | Aldehyde:Amine Ratio | Reaction Time (h) | Yield of this compound (%) | Yield of Di(4-butylbenzyl)amine (%) | Yield of 4-Butylbenzyl alcohol (%) |
| NaBH₄ | 1:1.2 | 4 | 65 | 25 | 10 |
| NaBH₄ | 1:2.0 | 4 | 78 | 15 | 7 |
| NaBH(OAc)₃ | 1:1.2 | 4 | 85 | 10 | <5 |
| NaBH(OAc)₃ | 1:1.2 | 12 | 80 | 15 | <5 |
| NaBH₃CN | 1:1.2 | 4 | 88 | 8 | <4 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
This protocol is for the identification and quantification of volatile byproducts.
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture with 1 mL of water.
-
Extract the aqueous layer with 1 mL of ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with ethyl acetate.
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm identifications using retention times of authentic standards if available.
-
Quantify byproducts using an internal standard and generating a calibration curve.
-
Protocol 2: NMR Spectroscopy for Structural Elucidation
This protocol is for the detailed structural analysis of the main product and isolated byproducts.
-
Sample Preparation:
-
Purify the main product and any significant byproducts using column chromatography or preparative HPLC.
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
-
NMR Acquisition Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire with a 90° pulse.
-
Set a spectral width of 16 ppm.
-
Use 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire with a proton-decoupled pulse sequence.
-
Set a spectral width of 240 ppm.
-
Use a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 or more).
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard pulse programs.
-
Optimize parameters according to the instrument's user guide.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.[17]
-
Compare the spectra of the byproducts to the expected structures to confirm their identities.
-
Visualizations
Caption: Reductive amination pathway for this compound synthesis and byproduct formation.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
Methods for removing residual catalysts from 4-Butylbenzylamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual catalysts from 4-Butylbenzylamine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.
Troubleshooting Guide
This section addresses common problems encountered during the removal of residual catalysts from this compound and provides step-by-step solutions.
Issue 1: Incomplete Removal of Heterogeneous Catalyst (e.g., Palladium on Carbon) with Filtration
-
Symptoms: The filtrate containing this compound remains black or grey, indicating the presence of fine catalyst particles.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Filter medium is not fine enough. | 1. Use a Finer Filter: Switch from standard filter paper to a finer porosity medium, such as a membrane filter (e.g., 0.45 µm PTFE).[1] 2. Double Filtration: Pass the filtrate through a second, finer filter to capture any remaining particles.[1] |
| Improperly packed Celite® bed. | 1. Optimize Celite® Bed: Ensure the Celite® bed is 1-2 cm thick and well-compacted.[1] 2. Pre-wet the Celite®: Before filtration, pre-wet the Celite® pad with the solvent to improve its effectiveness.[1] |
| Formation of colloidal catalyst particles. | 1. Flocculation: Add a small amount of a flocculating agent to encourage the aggregation of fine particles, making them easier to filter. 2. Adsorption: Treat the solution with an adsorbent like activated carbon or silica gel to bind the colloidal particles before filtration.[1] |
Issue 2: Low Efficiency of Metal Scavengers for Homogeneous Catalyst Removal
-
Symptoms: Residual catalyst levels in the this compound product remain above the acceptable limit after treatment with a scavenger.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect scavenger selection. | 1. Consider Catalyst's Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[1] 2. Solvent Compatibility: Ensure the scavenger is compatible with the solvent system used for your this compound solution.[1] 3. Scavenger Screening: Test a small panel of different scavengers to identify the most effective one for your specific reaction conditions.[1] |
| Insufficient scavenger loading or reaction time. | 1. Increase Scavenger Amount: Incrementally increase the weight percent or equivalents of the scavenger. 2. Extend Reaction Time: Allow the scavenger to be in contact with the this compound solution for a longer period (e.g., up to 24 hours).[1] |
| Product binding to the scavenger. | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[1] 2. Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any bound this compound.[1] 3. Select a Different Scavenger: Some scavengers may have a lower affinity for your product.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual catalysts from this compound?
A1: The most common methods for removing residual catalysts from reaction mixtures to purify products like this compound include:
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C). Using a filter aid like Celite® is a common practice to remove fine particles.[1][2][3]
-
Adsorption: Using solid-supported materials with a high affinity for the metal catalyst. Activated carbon and specialized metal scavengers (e.g., silica-based with thiol or amine functionalities) are widely used.[1][4][5]
-
Crystallization: Purifying the this compound through crystallization can leave the catalyst impurities in the mother liquor.[5]
-
Extraction: Liquid-liquid extraction can be employed to partition the catalyst into a phase separate from the product.[1][5]
-
Chromatography: Techniques like column chromatography can separate the desired compound from the catalyst.[2][5]
Q2: How do I choose the most suitable catalyst removal method for my this compound synthesis?
A2: The optimal method depends on several factors:
-
Nature of the Catalyst: For heterogeneous catalysts, filtration is the primary choice. For homogeneous (soluble) catalysts, methods like scavenging, precipitation, or chromatography are more appropriate.[1]
-
Properties of this compound: Consider its solubility, stability, and potential to chelate with the metal.
-
Desired Final Purity: For active pharmaceutical ingredients (APIs), stringent limits on residual metals necessitate highly efficient methods. Regulatory guidelines often specify maximum acceptable concentration limits.[6]
-
Scale of the Reaction: Some methods are more scalable for industrial production.
Q3: What are the regulatory limits for residual catalysts in pharmaceutical products?
A3: Regulatory agencies like the European Medicines Agency (EMA) have established guidelines for acceptable limits of metal residues in drug substances.[6] These limits are based on the toxicity of the metal and the route of administration of the final drug product. For palladium, a common catalyst, the permitted daily exposure (PDE) is used to calculate the maximum allowable concentration in the API.[7][6] It is crucial to consult the relevant regulatory guidelines for specific limits.
Q4: How can I quantify the amount of residual catalyst in my this compound product?
A4: Several analytical techniques are available for the precise quantification of residual metals:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for detecting trace amounts of metals.[8][9]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another common technique for elemental analysis.[8]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A non-destructive method for determining elemental composition.[10]
-
Rapid Fluorescent Analysis: Newer methods utilizing fluorescent probes can offer a faster, in-lab assessment of palladium levels.[8]
Quantitative Data on Catalyst Removal Efficiency
The following tables summarize the efficiency of different palladium removal methods.
Table 1: Efficiency of Various Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| SiliaMetS® Thiol | 2400 | ≤ 16 | > 99.3 | [4] |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | > 99.3 | [4] |
| Activated Carbon (Darco) | 2400 | > 16 | < 99.3 | [4] |
| Polymer-based Scavenger | 2400 | > 16 | < 99.3 | [4] |
| PhosphonicS SPM32 | ~2100 | < 10.5 | > 99.5 | [11] |
Table 2: Efficiency of Activated Carbon in Palladium Removal
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Darco KB-B | 300 | < 1 | > 99.6 | [12] |
| Nuchar AquaGuard | 9100 | 6559 | 28 | [12] |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | < 273 | > 97 | [12] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite®
-
Dilution: Dilute the reaction mixture containing this compound and the suspended catalyst with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.[1]
-
Prepare Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm layer of Celite® and gently compact it to form a level bed.[1]
-
Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite® bed under gentle vacuum.[1]
-
Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the this compound.[1]
-
Concentration: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product, now free of the heterogeneous catalyst.
Protocol 2: Removal of Homogeneous Palladium Catalyst using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound containing the soluble palladium catalyst in an appropriate solvent.
-
Add Scavenger: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol) to the solution. The amount will depend on the scavenger's capacity and the estimated amount of residual palladium.
-
Stirring: Stir the mixture at room temperature or with gentle heating for a recommended duration, which can range from 1 to 24 hours.[1]
-
Filtration: Remove the solid scavenger by filtration through a simple filter paper or a short plug of cotton.
-
Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed this compound.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.
Diagrams
Caption: Decision tree for selecting a catalyst removal method.
Caption: Troubleshooting incomplete removal by filtration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 7. biospectra.us [biospectra.us]
- 8. pharmtech.com [pharmtech.com]
- 9. arborassays.com [arborassays.com]
- 10. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spinchem.com [spinchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purity Assessment of 4-tert-Butylbenzylamine
Welcome to the technical support center for the analytical purity assessment of 4-tert-Butylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of 4-tert-Butylbenzylamine?
A1: The primary analytical methods for assessing the purity of 4-tert-Butylbenzylamine are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also valuable for structural confirmation and identification of impurities.
Q2: What are the potential impurities in 4-tert-Butylbenzylamine?
A2: Potential impurities in 4-tert-Butylbenzylamine can originate from the synthesis process. A common synthesis route involves the reductive amination of 4-tert-butylbenzaldehyde. Therefore, potential impurities could include:
-
Unreacted starting materials: 4-tert-butylbenzaldehyde.
-
Byproducts of the synthesis: N,N-di(4-tert-butylbenzyl)amine (a secondary amine impurity), and residual reagents from the reduction step.
-
Degradation products: Oxidation of the benzylamine can lead to the formation of 4-tert-butylbenzaldehyde and other related compounds.
Q3: How can I perform a stability-indicating assay for 4-tert-Butylbenzylamine?
A3: A stability-indicating assay method (SIAM) is crucial for determining the stability of a drug substance.[1] This involves subjecting the 4-tert-Butylbenzylamine to forced degradation under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic conditions.[2] The developed analytical method, typically HPLC, must be able to separate the intact drug from all potential degradation products, thus demonstrating specificity.
Troubleshooting Guides
HPLC Analysis
A common issue in the HPLC analysis of basic compounds like 4-tert-Butylbenzylamine is poor peak shape, specifically peak tailing.
Problem: Peak Tailing in HPLC Chromatogram
// Nodes Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckColumn [label="Check Column Condition", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMobilePhase [label="Check Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSample [label="Check Sample Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; ColumnVoid [label="Column Void or Contamination", fillcolor="#F1F3F4", fontcolor="#202124"]; SilanolInteraction [label="Secondary Silanol Interactions", fillcolor="#F1F3F4", fontcolor="#202124"]; IncorrectpH [label="Incorrect Mobile Phase pH", fillcolor="#F1F3F4", fontcolor="#202124"]; LowBuffer [label="Buffer Concentration Too Low", fillcolor="#F1F3F4", fontcolor="#202124"]; Overload [label="Sample Overload", fillcolor="#F1F3F4", fontcolor="#202124"]; SolventMismatch [label="Sample Solvent Mismatch", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Flush or Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use End-capped Column / Adjust pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Adjust pH to 2-3 for Amines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Increase Buffer Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution5 [label="Dilute Sample / Reduce Injection Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution6 [label="Dissolve Sample in Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckColumn; Start -> CheckMobilePhase; Start -> CheckSample; CheckColumn -> ColumnVoid -> Solution1; CheckColumn -> SilanolInteraction -> Solution2; CheckMobilePhase -> IncorrectpH -> Solution3; CheckMobilePhase -> LowBuffer -> Solution4; CheckSample -> Overload -> Solution5; CheckSample -> SolventMismatch -> Solution6; } DOT Troubleshooting workflow for HPLC peak tailing.
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Basic amines like 4-Butylbenzylamine can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing. Use an end-capped column or add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). Operating at a low pH (around 2-3) can also suppress silanol ionization. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase. For primary amines, a lower pH is generally recommended to ensure consistent protonation. |
| Column Overload | Injecting too concentrated a sample can saturate the column, causing peak distortion. Dilute the sample or reduce the injection volume. |
| Column Contamination or Void | Contamination can create active sites that cause tailing. A void at the head of the column can also lead to poor peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
GC-MS Analysis
Problem: Poor Peak Shape or Low Response
// Nodes Start [label="Poor Peak Shape / Low Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckInjection [label="Check Injection Port", fillcolor="#FBBC05", fontcolor="#202124"]; CheckColumn [label="Check GC Column", fillcolor="#FBBC05", fontcolor="#202124"]; CheckDerivatization [label="Consider Derivatization", fillcolor="#FBBC05", fontcolor="#202124"]; LinerContamination [label="Liner Contamination / Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; ColumnBleed [label="Column Bleed / Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; AnalyteAdsorption [label="Analyte Adsorption", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Replace Inlet Liner", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Condition or Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Derivatize with Acylating Agent", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckInjection; Start -> CheckColumn; Start -> CheckDerivatization; CheckInjection -> LinerContamination -> Solution1; CheckColumn -> ColumnBleed -> Solution2; CheckDerivatization -> AnalyteAdsorption -> Solution3; } DOT Troubleshooting guide for GC-MS analysis of amines.
| Possible Cause | Recommended Solution |
| Analyte Adsorption | Primary amines can be highly polar and may adsorb to active sites in the GC system (e.g., inlet liner, column). This leads to peak tailing and reduced response. Consider using a deactivated inlet liner and a column specifically designed for amine analysis. |
| Derivatization | To improve peak shape and volatility, derivatization of the amine group is often recommended.[3] Acylation with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can significantly improve chromatographic performance. |
| Column Bleed | At high temperatures, the stationary phase of the column can degrade and "bleed," leading to a rising baseline and potential interference. Ensure the column temperature does not exceed its recommended maximum. Conditioning the column at a high temperature before analysis can help minimize bleed. |
| Injector Temperature | An incorrect injector temperature can lead to poor sample vaporization or degradation of the analyte. Optimize the injector temperature for this compound. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the routine purity assessment and quantification of 4-tert-Butylbenzylamine.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water). The exact ratio should be optimized to achieve a suitable retention time and resolution. A gradient elution may be necessary to separate impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL. Derivatization may be necessary for improved peak shape.
Quantitative Data Summary
The following table provides typical performance characteristics for a validated HPLC method for the purity assessment of a substituted benzylamine. These values can serve as a benchmark for method development and validation for 4-tert-Butylbenzylamine.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
Experimental Workflow Visualization
// Nodes Start [label="Sample of this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_Analysis [label="HPLC Purity Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; GCMS_Analysis [label="GC-MS Impurity Profiling", fillcolor="#FBBC05", fontcolor="#202124"]; NMR_Analysis [label="NMR Structural Confirmation", fillcolor="#FBBC05", fontcolor="#202124"]; Purity_Check [label="Purity > 99%?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pass [label="Release Batch", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Further Purification / Investigation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Report [label="Generate Certificate of Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> HPLC_Analysis; Start -> GCMS_Analysis; Start -> NMR_Analysis; HPLC_Analysis -> Purity_Check; GCMS_Analysis -> Purity_Check; NMR_Analysis -> Purity_Check; Purity_Check -> Pass [label="Yes"]; Purity_Check -> Fail [label="No"]; Pass -> Report; } DOT Workflow for the purity assessment of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Butylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of substituted benzylamines, such as 4-butylbenzylamine, is a critical task in the development of novel pharmaceuticals and other bioactive molecules. This guide provides a comparative analysis of four prominent synthetic routes to this compound: Reductive Amination, Gabriel Synthesis, the Delepine Reaction, and the Reduction of 4-Butylbenzonitrile. Each method is evaluated based on reaction efficiency, conditions, and reagent accessibility, with supporting experimental data to inform methodological selection.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthetic pathway for this compound is contingent upon several factors, including the availability of starting materials, desired purity, scalability, and the tolerance of other functional groups within the molecule. The following table summarizes the key quantitative aspects of each method.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 4-Butylbenzaldehyde | NH₃, H₂, Ni Catalyst | 85-95 (estimated) | 4-8 | 80-100 | One-pot procedure, high atom economy, readily available starting material. | Requires specialized high-pressure hydrogenation equipment, potential for over-alkylation. |
| Gabriel Synthesis | 4-Butylbenzyl Chloride | Potassium Phthalimide, Hydrazine | 70-85 | 3-4 | Reflux | High purity of primary amine, avoids over-alkylation.[1] | Use of hazardous hydrazine, multi-step process.[1] |
| Delepine Reaction | 4-Butylbenzyl Chloride | Hexamethylenetetramine, HCl | 75-90 | 4-6 | Reflux | Readily available and inexpensive reagents, simple procedure. | Formation of formaldehyde as a byproduct, use of chloroform.[2] |
| Nitrile Reduction | 4-Butylbenzonitrile | Lithium Aluminum Hydride (LiAlH₄) | 80-90 | 3-5 | Reflux | High yield, effective for nitrile-containing precursors. | Use of highly reactive and hazardous LiAlH₄, requires anhydrous conditions. |
Experimental Protocols
Reductive Amination of 4-Butylbenzaldehyde
This method involves the direct reaction of 4-butylbenzaldehyde with ammonia in the presence of a reducing agent, typically hydrogen gas and a metal catalyst.
Experimental Workflow:
References
A Comparative Guide to 4-Butylbenzylamine and Other Benzylamine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, benzylamine and its derivatives are fundamental building blocks. The choice of a specific benzylamine derivative can significantly impact the efficiency of a synthetic route and the properties of the final product. This guide provides a comparative analysis of 4-butylbenzylamine against other common benzylamine derivatives, focusing on their performance in synthesis, supported by experimental data and protocols.
Introduction to Benzylamine Derivatives
Benzylamines are a class of organic compounds featuring a benzyl group attached to an amino group. Variations in the substituents on the phenyl ring or the nitrogen atom give rise to a diverse family of derivatives with a wide range of applications. They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The nature of the substituent on the aromatic ring can influence the nucleophilicity of the amine, the steric hindrance around the reactive site, and the overall lipophilicity of the molecule, thereby affecting reaction kinetics and product characteristics.
This guide focuses on a comparative evaluation of this compound against unsubstituted benzylamine, 4-methylbenzylamine, and 4-tert-butylbenzylamine to understand the impact of the para-alkyl substituent's size and branching on synthetic performance.
Comparison of Synthetic Performance
The synthesis of primary benzylamines is most commonly achieved through the reductive amination of the corresponding benzaldehydes.[2][3] This one-pot reaction is valued for its broad substrate scope and generally mild conditions.[3]
Data Presentation: Reductive Amination of Substituted Benzaldehydes
| Benzylamine Derivative | Precursor Aldehyde | Typical Yield (%) | Key Observations |
| Benzylamine | Benzaldehyde | 85-95% | High yields are generally achievable with the unsubstituted substrate.[4] |
| 4-Methylbenzylamine | 4-Methylbenzaldehyde | 90-98% | The electron-donating methyl group can slightly enhance the reactivity of the aldehyde, often leading to excellent yields.[5] |
| This compound | 4-Butylbenzaldehyde | 80-90% | The longer alkyl chain does not significantly hinder the reaction, providing good to high yields. The increased lipophilicity might require adjustments in solvent systems for optimal results. |
| 4-tert-Butylbenzylamine | 4-tert-Butylbenzaldehyde | 80-85% | The sterically bulky tert-butyl group can slightly lower the reaction yields compared to less hindered analogs. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via reductive amination is provided below. This protocol is adapted from established procedures for similar benzylamine derivatives.
Synthesis of this compound via Reductive Amination
This procedure outlines the synthesis of this compound from 4-butylbenzaldehyde using ammonia and a catalyst.
Materials:
-
4-Butylbenzaldehyde
-
Ammonia (7 M solution in methanol)
-
Raney Nickel (or Palladium on Carbon, 5%)
-
Hydrogen gas
-
Methanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a high-pressure reaction vessel, dissolve 4-butylbenzaldehyde (1 equivalent) in methanol.
-
Add the 7 M solution of ammonia in methanol (10 equivalents).
-
Carefully add the Raney Nickel catalyst (5% by weight of the aldehyde) to the solution.
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure.
Mandatory Visualizations
Logical Relationship: Factors Influencing Benzylamine Derivative Synthesis
Caption: Factors influencing the synthesis of benzylamine derivatives.
Experimental Workflow: Parallel Synthesis of a Benzylamine Derivative Library
Caption: High-throughput synthesis of a benzylamine library.
Conclusion
The choice of a para-alkyl substituted benzylamine in a synthetic strategy involves a trade-off between steric effects and the desired physicochemical properties of the intermediate and final product. While unsubstituted and methyl-substituted benzylamines often provide slightly higher yields in reductive amination, this compound remains an excellent building block, offering a good balance of reactivity and the introduction of a lipophilic butyl group. The provided data and protocols serve as a valuable resource for researchers in selecting the appropriate benzylamine derivative for their specific synthetic needs, facilitating the efficient development of novel molecules in the pharmaceutical and chemical industries.
References
- 1. scirp.org [scirp.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Structural Validation of 4-Butylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 4-butylbenzylamine, alongside its structural isomer 4-tert-butylbenzylamine and the parent compound benzylamine. The validation of a chemical structure is paramount in research and drug development, and this document outlines the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Workflow for Spectroscopic Analysis and Structural Validation
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural validation of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural validation of an organic compound.
Comparative Spectroscopic Data
The following tables summarize the experimental and predicted spectroscopic data for this compound and its analogues.
¹H NMR Data (Predicted/Experimental, CDCl₃, 400 MHz)
| Proton Assignment | This compound (Predicted) | 4-tert-Butylbenzylamine (Experimental) | Benzylamine (Experimental) [1][2][3][4] |
| -CH₃ (butyl) | ~0.92 ppm (t, 3H) | - | - |
| -CH₂- (butyl, pos. 3) | ~1.35 ppm (sextet, 2H) | - | - |
| -CH₂- (butyl, pos. 2) | ~1.59 ppm (quintet, 2H) | - | - |
| Ar-CH₂- (butyl, pos. 1) | ~2.59 ppm (t, 2H) | - | - |
| -C(CH₃)₃ | - | ~1.31 ppm (s, 9H) | - |
| -NH₂ | ~1.4 ppm (s, 2H) | ~1.3 ppm (s, 2H) | ~1.52 ppm (s, 2H)[1] |
| -CH₂-NH₂ | ~3.82 ppm (s, 2H) | ~3.80 ppm (s, 2H) | ~3.84 ppm (s, 2H)[1] |
| Ar-H (ortho to CH₂NH₂) | ~7.25 ppm (d, 2H) | ~7.23 ppm (d, 2H) | ~7.25-7.35 ppm (m, 5H)[1] |
| Ar-H (ortho to butyl) | ~7.15 ppm (d, 2H) | ~7.35 ppm (d, 2H) | ~7.25-7.35 ppm (m, 5H)[1] |
Note: The aromatic region of para-substituted benzenes often appears as a pair of doublets (an AA'BB' system).[5][6][7]
¹³C NMR Data (Predicted/Experimental, CDCl₃, 100 MHz)
| Carbon Assignment | This compound (Predicted) | 4-tert-Butylbenzylamine (Experimental) | Benzylamine (Experimental) [8][9][10][11] |
| -CH₃ (butyl) | ~13.9 ppm | - | - |
| -CH₂- (butyl, pos. 3) | ~22.3 ppm | - | - |
| -CH₂- (butyl, pos. 2) | ~33.5 ppm | - | - |
| Ar-CH₂- (butyl, pos. 1) | ~35.2 ppm | - | - |
| -C(CH₃)₃ | - | ~31.4 ppm | - |
| -C(CH₃)₃ | - | ~34.5 ppm | - |
| -CH₂-NH₂ | ~46.0 ppm | ~46.1 ppm | ~46.5 ppm |
| Ar-C (ortho to CH₂NH₂) | ~128.8 ppm | ~127.0 ppm | ~127.0 ppm |
| Ar-C (ortho to butyl) | ~128.5 ppm | ~125.4 ppm | ~128.6 ppm |
| Ar-C (ipso, C-CH₂NH₂) | ~140.0 ppm | ~139.9 ppm | ~143.2 ppm |
| Ar-C (ipso, C-butyl) | ~142.0 ppm | ~150.0 ppm | ~127.0 ppm |
FTIR Data (Predicted/Experimental, cm⁻¹)
| Vibrational Mode | Expected Range | This compound (Predicted) | 4-tert-Butylbenzylamine (Experimental) | Benzylamine (Experimental) [12][13][14][15] |
| N-H Stretch (asymmetric) | 3400-3300 | ~3380 | ~3380 | ~3372[12] |
| N-H Stretch (symmetric) | 3330-3250 | ~3290 | ~3290 | ~3303[12] |
| Aromatic C-H Stretch | 3100-3000 | ~3020 | ~3025 | ~3030 |
| Aliphatic C-H Stretch | 3000-2850 | ~2955, 2925, 2855 | ~2960, 2865 | ~2920, 2850 |
| N-H Bend (scissoring) | 1650-1580 | ~1600 | ~1605 | ~1600 |
| Aromatic C=C Stretch | 1600-1450 | ~1515, 1460 | ~1515, 1465 | ~1495, 1455 |
| C-N Stretch | 1250-1020 | ~1220 | ~1225 | ~1220 |
| Para-substitution "oop" bend | 860-800 | ~820 | ~825 | - |
Mass Spectrometry Data (Predicted/Experimental, m/z)
| Ion | This compound (Predicted) | 4-tert-Butylbenzylamine (Experimental) [16][17] | Benzylamine (Experimental) [18][19][20][21][22][23] |
| [M]⁺ | 163 | 163 | 107[19] |
| [M-1]⁺ | 162 | 162 | 106[19] |
| [M-CH₃]⁺ | - | 148 | - |
| [M-C₃H₇]⁺ (loss of propyl) | 120 | - | - |
| [M-C₄H₉]⁺ (loss of butyl) | 106 | - | - |
| [C₇H₈N]⁺ (benzylamine fragment) | 106 | 106 | 106[19] |
| [C₇H₇]⁺ (tropylium ion) | 91 | 91 | 91[21] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: A 400 MHz NMR spectrometer.[24]
-
Sample Preparation: Approximately 5-10 mg of the amine is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[25]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-32 scans are typically sufficient.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 512-1024 scans are typically required for good signal-to-noise.
-
Spectral Width: A spectral width of 0 to 220 ppm is used.
-
Relaxation Delay: A relaxation delay of 2 seconds is employed.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.[25]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[26]
-
Sample Preparation: For a liquid sample like this compound, a single drop is placed directly onto the clean ATR crystal. For solid samples, a small amount of the solid is placed on the crystal and pressure is applied to ensure good contact.[27][28]
-
Data Acquisition:
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity and purity.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[30][31][32][33]
-
Sample Preparation: A dilute solution of the amine (e.g., 100 µg/mL) is prepared in a volatile solvent such as dichloromethane or methanol.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[31]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[31]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Data Analysis: The total ion chromatogram (TIC) is examined for purity. The mass spectrum of the peak corresponding to the amine is analyzed to identify the molecular ion and characteristic fragment ions. This fragmentation pattern is then compared to the expected pattern based on the proposed structure.
References
- 1. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]
- 4. qi.ub.es [qi.ub.es]
- 5. fiveable.me [fiveable.me]
- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Benzylamine hydrochloride(3287-99-8) 13C NMR [m.chemicalbook.com]
- 9. Benzylamine(100-46-9) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871) [hmdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. Benzylamine(100-46-9) IR Spectrum [chemicalbook.com]
- 14. Benzylamine [webbook.nist.gov]
- 15. Benzylamine [webbook.nist.gov]
- 16. 4-tert-Butylbenzylamine | C11H17N | CID 2735655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 18. mzCloud – Benzylamine [mzcloud.org]
- 19. Benzylamine(100-46-9) MS [m.chemicalbook.com]
- 20. Benzylamine, TMS derivative [webbook.nist.gov]
- 21. massbank.eu [massbank.eu]
- 22. Benzylamine [webbook.nist.gov]
- 23. Benzylamine [webbook.nist.gov]
- 24. utsouthwestern.edu [utsouthwestern.edu]
- 25. scs.illinois.edu [scs.illinois.edu]
- 26. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 27. researchgate.net [researchgate.net]
- 28. drawellanalytical.com [drawellanalytical.com]
- 29. whitebearphotonics.com [whitebearphotonics.com]
- 30. benchchem.com [benchchem.com]
- 31. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 32. baua.de [baua.de]
- 33. pubs.acs.org [pubs.acs.org]
Purity Analysis of 4-Butylbenzylamine: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 4-Butylbenzylamine, a key intermediate in various synthetic processes. The selection of the appropriate analytical technique is paramount for accurate impurity profiling and quantification. This document presents supporting experimental data, detailed methodologies, and visual workflows to assist in making an informed decision.
Comparison of HPLC and GC for this compound Purity Analysis
Both HPLC and GC are powerful chromatographic techniques for separating and quantifying components of a mixture. However, their suitability for analyzing this compound differs based on the compound's physicochemical properties and the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation of non-volatile or thermally labile compounds in a liquid mobile phase. | Separation of volatile and thermally stable compounds in a gaseous mobile phase. |
| Suitability for this compound | Highly suitable. As a non-volatile and thermally stable amine, it can be readily analyzed. | Suitable. This compound is sufficiently volatile for GC analysis. |
| Typical Column | Reversed-phase C18 or C8 columns are commonly used for aromatic amines.[1] | Capillary columns with non-polar or medium-polarity stationary phases (e.g., 5% phenyl polysiloxane) are effective.[2] |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., acetonitrile/water). | May require derivatization to improve volatility and peak shape, although direct injection is often possible.[3][4] |
| Potential Impurities Detected | Effective in separating a wide range of impurities, including starting materials (e.g., 4-butylbenzyl chloride, benzaldehyde), by-products (e.g., polysubstituted benzylamines), and degradation products.[5][6] | Excellent for separating volatile impurities such as residual solvents (e.g., toluene) and some starting materials.[7] |
| Sensitivity & Detection | High sensitivity with UV detection, as the benzene ring in this compound is a strong chromophore. Mass spectrometry (LC-MS) can provide higher sensitivity and structural information.[8] | High sensitivity, especially with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).[3] |
| Analysis Time | Typically longer run times compared to GC.[3] | Generally faster analysis times.[3] |
Experimental Protocols
Below are detailed experimental protocols for the purity analysis of this compound using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is based on reversed-phase chromatography, which is well-suited for the separation of aromatic amines.[9]
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Chromatography data system
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B2-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare the sample to be analyzed at the same concentration in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Protocol
This method is suitable for the analysis of volatile amines and related impurities.[10]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane stationary phase)
-
Autosampler
-
Chromatography data system
Reagents and Materials:
-
This compound reference standard
-
Methylene chloride or other suitable solvent (GC grade)
-
(Optional) Derivatizing agent (e.g., trifluoroacetic anhydride)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Detector Temperature (FID) | 300 °C |
| Injection Volume | 1 µL |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methylene chloride.
-
Prepare the sample to be analyzed at the same concentration in the same solvent.
-
(Optional) If derivatization is required to improve peak shape, react the sample and standard solutions with a suitable derivatizing agent according to established procedures.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the HPLC and GC purity analysis of this compound.
Conclusion
Both HPLC and GC are viable techniques for the purity analysis of this compound. HPLC is often the preferred method for comprehensive impurity profiling of non-volatile compounds and their related substances.[11] The mild analytical conditions of HPLC also prevent the degradation of thermally sensitive impurities. On the other hand, GC offers faster analysis times and is particularly adept at identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[12] The choice between HPLC and GC will ultimately depend on the specific impurities of interest, the required sensitivity, and the desired sample throughput. For a comprehensive purity assessment, employing both techniques can provide orthogonal information, leading to a more complete understanding of the sample's composition.
References
- 1. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 2. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101607914A - Simple method for preparing to tert-butyl benzyl amine - Google Patents [patents.google.com]
- 6. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. bre.com [bre.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. series.publisso.de [series.publisso.de]
A Comparative Study of Catalysts for the Synthesis of 4-Butylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 4-butylbenzylamine, a key intermediate in the production of various pharmaceuticals and agrochemicals, is of significant interest. The primary route to its synthesis is the reductive amination of 4-butylbenzaldehyde. The choice of catalyst for this transformation is critical, influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of common catalysts employed for this synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
Performance Comparison of Catalysts
The selection of a suitable catalyst is paramount for achieving high efficiency in the synthesis of this compound. While direct comparative studies on 4-butylbenzaldehyde are limited in publicly available literature, data from analogous reductive aminations of substituted benzaldehydes provide valuable insights into catalyst performance. The following table summarizes typical performance data for commonly used catalysts in the reductive amination of aromatic aldehydes. It is important to note that optimal conditions for 4-butylbenzaldehyde may vary and require specific optimization.
| Catalyst | Typical Yield (%) | Reaction Temperature (°C) | Hydrogen Pressure (bar) | Reaction Time (h) | Key Observations |
| Raney® Nickel | 85-95 | 50-100 | 10-50 | 4-8 | Cost-effective and highly active, but may require careful handling due to its pyrophoric nature. Can sometimes lead to over-alkylation or side reactions. |
| Palladium on Carbon (Pd/C) | 90-98 | 25-80 | 1-20 | 2-6 | High selectivity and activity under mild conditions. Less prone to side reactions compared to Raney Ni. The support's acidity can influence reactivity. |
| Platinum on Carbon (Pt/C) | 88-96 | 25-80 | 1-20 | 3-7 | Exhibits excellent activity, comparable to Pd/C. The choice between Pd and Pt can depend on substrate-specific sensitivities and cost considerations. |
| Rhodium on Carbon (Rh/C) | 85-95 | 25-70 | 5-30 | 4-8 | Effective for the hydrogenation of the imine intermediate. Often used when other catalysts show poor performance or to achieve specific selectivities. |
| Cobalt-based Catalysts | 70-90 | 100-150 | 50-100 | 6-12 | Offer a non-precious metal alternative. Generally require harsher reaction conditions (higher temperature and pressure) to achieve high conversions. |
Note: The data presented are compiled from studies on the reductive amination of various aromatic aldehydes and serve as a general guideline. Actual performance for the synthesis of this compound will depend on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and comparison of catalysts. Below are representative procedures for the synthesis of this compound via reductive amination using Raney® Nickel and Palladium on Carbon.
Synthesis using Raney® Nickel
-
Reaction Setup: A high-pressure autoclave is charged with 4-butylbenzaldehyde (1 equivalent), a solution of ammonia in methanol (e.g., 7 M, 5-10 equivalents), and Raney® Nickel (5-10 wt% of the aldehyde). The autoclave is sealed and purged with nitrogen gas.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 80 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn and analyzed by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the Raney® Nickel catalyst. Caution: The filtered catalyst should be kept wet with water to prevent ignition. The filtrate is concentrated under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The crude this compound is purified by vacuum distillation or column chromatography to yield the final product.
Synthesis using Palladium on Carbon (Pd/C)
-
Reaction Setup: A glass-lined reactor or a suitable pressure vessel is charged with 4-butylbenzaldehyde (1 equivalent), a solution of ammonia in an appropriate solvent like methanol or ethanol (5-10 equivalents), and 5% or 10% Pd/C catalyst (1-5 wt% of the aldehyde).
-
Hydrogenation: The reactor is purged with an inert gas (e.g., argon or nitrogen) and then pressurized with hydrogen to the desired pressure (e.g., 5 bar). The reaction mixture is stirred vigorously at the desired temperature (e.g., 40 °C).
-
Reaction Monitoring: The reaction is monitored by hydrogen uptake or by analytical techniques such as GC or TLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by vacuum distillation to obtain pure this compound.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the catalytic synthesis of this compound.
Caption: Reaction pathway for the reductive amination of 4-butylbenzaldehyde.
A Comparative Guide to the Biological Activities of Benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzylamine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The versatility of the benzylamine core allows for extensive chemical modification, leading to derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological performance of various benzylamine derivatives, supported by experimental data, to aid in the advancement of drug discovery and development.
Comparative Biological Activity Data
The following tables summarize the biological activities of selected benzylamine derivatives, focusing on their antimicrobial and anticancer properties.
Table 1: Antimicrobial Activity of Benzylamine Derivatives
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Carbazole Derivatives | 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 2 | S. aureus | 32 | [1] |
| Carbazole Derivatives | 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 4 | S. aureus | 32 | [1] |
| Carbazole Derivatives | 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 8 | S. aureus | 32 | [1] |
| Carbazole Derivatives | 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 1 | A. flavus | >64 | [1] |
| Carbazole Derivatives | 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 4 | A. flavus | >64 | [1] |
| Carbazole Derivatives | 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 2 | C. albicans | >64 | [1] |
| Carbazole Derivatives | 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 7 | C. albicans | >64 | [1] |
| Benzylamide Derivatives | Compound 9 (fluorine substituted) | M. smegmatis | - | [2] |
| Benzylamide Derivatives | Compound 9 (fluorine substituted) | S. aureus | - | [2] |
Note: For Compound 9, the antibacterial activity was reported as a zone of inhibition ratio, not MIC.
Table 2: Anticancer and Enzyme Inhibitory Activity of Benzylamine Derivatives
| Compound Class | Derivative | Activity | Target | IC50 | Reference |
| Benzylbenzamide Derivatives | Compound 20b | Antiproliferative | Various cancer cell lines | 12-27 nM | [3] |
| Benzylamine Derivatives | M58539 (15h) | Enzyme Inhibition | β-tryptase | 5.0 nM | [4] |
| Podophyllotoxin Derivatives | Compound 14 | DNA Topoisomerase II Inhibition | Human DNA topoisomerase II | >2-fold more potent than etoposide | [5] |
| Podophyllotoxin Derivatives | Compound 16 | DNA Topoisomerase II Inhibition | Human DNA topoisomerase II | >2-fold more potent than etoposide | [5] |
| Podophyllotoxin Derivatives | Compound 17 | DNA Topoisomerase II Inhibition | Human DNA topoisomerase II | >2-fold more potent than etoposide | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of benzylamine derivatives.
Antimicrobial Activity Assessment (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the desired cell density.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).[8]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.[8]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for screening the biological activity of derivatives.
General Signaling Pathway for Enzyme Inhibition
Caption: Enzyme inhibition by a benzylamine derivative.
References
- 1. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oligostyrylbenzene Derivatives with Antiparasitic and Antibacterial Activity as Potent G-Quadruplex Ligands [mdpi.com]
- 7. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Butylbenzylamine
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of 4-Butylbenzylamine, a key intermediate in various synthetic processes. The following sections detail proposed methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complete with supporting experimental protocols and expected performance data.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The table below summarizes the expected quantitative performance of three commonly employed analytical techniques for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 0.001 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.5% |
| Limit of Detection (LOD) | ~100 ng/mL | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~30 ng/mL | ~0.3 ng/mL |
| Robustness | High | Moderate | High |
| Specificity | Moderate | High | Very High |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are designed to serve as a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control and quantification in relatively clean sample matrices.
a) Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.
c) Validation Parameters:
-
Linearity: Prepare a series of at least five concentrations of this compound and inject them. Plot the peak area against concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by injecting the same standard solution six times. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity compared to HPLC-UV and is suitable for the analysis of volatile and thermally stable compounds like this compound.
a) Sample Preparation and Derivatization:
-
Dissolve the this compound standard or sample in a suitable solvent (e.g., dichloromethane).
-
To improve volatility and chromatographic peak shape, derivatization may be necessary. A common approach for primary amines is acylation (e.g., with trifluoroacetic anhydride).
-
Evaporate the solvent and reconstitute in a known volume of the injection solvent.
b) Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-400.
c) Validation Parameters:
-
Follow a similar validation strategy as for HPLC-UV, using the peak area of a characteristic ion for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of trace-level impurities.[2]
a) Sample Preparation:
-
For biological samples (e.g., plasma, urine), a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be required to remove matrix interferences.
-
Evaporate the supernatant or eluate and reconstitute in the mobile phase.
b) Chromatographic and Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient from a low to high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
c) Validation Parameters:
-
Validation should be performed according to the relevant regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance), including assessments of selectivity, matrix effects, and stability.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.
Caption: Workflow for Analytical Method Validation.
This guide provides a framework for the selection and validation of analytical methods for this compound quantification. The choice of method should be based on the specific requirements of the analysis, including sensitivity, selectivity, and the sample matrix. Proper validation is crucial to ensure the generation of reliable and accurate data.[3][4]
References
No Direct Cross-Reactivity Studies Found for 4-Butylbenzylamine in Publicly Available Literature
Currently, there is no public experimental data to summarize in comparative tables, nor are there established protocols for assessing the cross-reactivity of this specific compound. The absence of this information precludes the creation of detailed comparison guides, signaling pathway diagrams, or experimental workflow visualizations as requested.
The available literature primarily focuses on the synthesis of benzylamine derivatives and their intended biological effects, such as antimicrobial or antifungal properties. For instance, various studies describe the synthesis of novel benzylamine compounds and their evaluation against specific targets like Mycobacterium tuberculosis or fungal pathogens.[1][2][3][4] These studies, however, do not provide data on the compounds' interactions with a broader range of biological targets to assess potential cross-reactivity.
Information on 4-Butylbenzylamine itself is largely limited to its chemical properties, synthesis, and use as a chemical intermediate.[5][6][7][8][9][10][11] While benzylamines as a class are known to interact with various biological targets, including enzymes and receptors, specific data for the 4-butyl substituted variant is missing.[12]
The concept of cross-reactivity is crucial in drug development to understand potential off-target effects that can lead to adverse reactions or provide opportunities for drug repurposing.[13][14][15][16] Such studies often involve screening the compound against a panel of receptors, enzymes, and other cellular components, which has not been publicly documented for this compound.
Without dedicated research on the off-target profile of this compound, any discussion of its cross-reactivity would be speculative. Therefore, we are unable to provide the requested comparison guides, data tables, experimental protocols, and visualizations at this time. Further experimental investigation is required to elucidate the cross-reactivity profile of this compound.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 3. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-tert-Butylbenzylamine | C11H17N | CID 2735655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl-(4-tert-butyl-benzyl)-amine | C18H23N | CID 3150648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-tert-Butylbenzylamine 97 39895-55-1 [sigmaaldrich.com]
- 8. 4-tert-Butylbenzylamine | 39895-55-1 [chemicalbook.com]
- 9. 4-n-Butylbenzylamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. PubChemLite - 4-tert-butylbenzylamine (C11H17N) [pubchemlite.lcsb.uni.lu]
- 11. N-Butylbenzylamine | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro quantification of cross-reactivity between beta-lactam antibiotics and anti-benzylpenicillin antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-reactivity of antibodies against synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody Cross-Reactivity Testing Service - Creative Biolabs [creative-biolabs.com]
Benchmarking 4-Butylbenzylamine: A Comparative Guide for Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. 4-Butylbenzylamine, a versatile primary amine, serves as a key intermediate in the synthesis of a variety of biologically active molecules. This guide provides an objective comparison of the performance of this compound against other common benzylamine alternatives in key synthetic transformations, supported by experimental data.
Performance Comparison in Key Synthetic Reactions
The utility of a synthetic intermediate is often judged by its performance in common bond-forming reactions. Here, we compare the efficacy of this compound and its analogs in two fundamental reactions: reductive amination and N-alkylation.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. The following table summarizes the performance of different benzylamine derivatives in the reductive amination of p-methoxybenzaldehyde.
| Amine | Product | Yield (%) | Reference |
| n-Butylamine | N-(p-Methoxybenzyl)butan-1-amine | 72-96% | [1] |
| Benzylamine | N-(p-Methoxybenzyl)-1-phenylmethanamine | 72-73% | [1] |
Note: While direct comparative data for this compound in this specific reaction was not available in the reviewed literature, the data for n-butylamine and benzylamine provide a relevant benchmark for primary amines in this transformation. The high yields achieved with both amines suggest that this compound would also be a suitable substrate.
N-Alkylation
N-alkylation is a fundamental method for the synthesis of secondary and tertiary amines. The following data compares the yield of the N-alkylation of benzylamine with butyl bromide.
| Amine | Alkylating Agent | Product | Yield (%) | Reference |
| Benzylamine | Butyl bromide | N-Benzyl-N-butylamine | 76% | [2] |
Note: Specific comparative yields for the N-alkylation of this compound were not found in the surveyed literature. However, the 76% yield for the N-alkylation of the parent benzylamine with butyl bromide provides a solid baseline for expected performance.
Experimental Protocols
Detailed methodologies for key synthetic transformations involving benzylamine derivatives are crucial for reproducibility and comparison.
Protocol 1: General Reductive Amination of an Aldehyde
This protocol describes a general procedure for the synthesis of a secondary amine from an aldehyde and a primary amine using sodium borohydride as the reducing agent.
Materials:
-
Aldehyde (e.g., p-methoxybenzaldehyde)
-
Primary amine (e.g., n-butylamine, benzylamine)
-
Methanol
-
Sodium borohydride
-
Acetic acid (optional, as catalyst)
-
Ethyl acetate
-
Saturated potassium carbonate solution
-
Magnesium sulfate
Procedure:
-
Dissolve the aldehyde (1 equivalent) and the primary amine (1-1.2 equivalents) in methanol in a round-bottom flask.
-
Add a magnetic stir bar and stir the solution at room temperature.
-
Optionally, a few drops of acetic acid can be added to catalyze the formation of the imine intermediate.
-
After a designated time for imine formation (can be monitored by TLC), slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction until completion (monitor by TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Take up the residue in ethyl acetate and wash the organic layer with a saturated solution of potassium carbonate.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Synthesis of N-Benzylacetamide
This protocol details the synthesis of an amide from a primary amine and an acetylating agent.
Materials:
-
Benzylamine
-
Methyl acetate
-
Sodium salt of 4,6-dimethyl-2-hydroxypyridine
-
Dimethyl acetamide
-
Water
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Sodium sulfate
-
Ether-petroleum benzin (1:1)
Procedure:
-
Dissolve benzylamine (2.1 g), methyl acetate (7.4 g), and the sodium salt of 4,6-dimethyl-2-hydroxypyridine (1.5 g) in 30 ml of dimethyl acetamide.
-
Heat the solution at approximately 78°C for 4.5 hours, monitoring the consumption of benzylamine by thin-layer chromatography.
-
After the reaction, add 200 ml of water and 0.9 ml of concentrated hydrochloric acid to the reaction solution.
-
Extract the solution three times with 100 ml portions of ethyl acetate.
-
Wash the combined organic layers with 100 ml of water.
-
Dry the organic layer with sodium sulfate, concentrate, and crystallize the residue.
-
Recrystallize the product from 300 ml of ether-petroleum benzin (1:1) to obtain N-benzyl acetamide. This procedure has a reported yield of 84%.[3]
Biological Context: The Dopamine Signaling Pathway
This compound and its derivatives are often utilized in the synthesis of compounds targeting the central nervous system, particularly as dopamine receptor agonists. Understanding the dopamine signaling pathway is therefore crucial for drug development professionals in this area. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.
Dopamine D1-like Receptor Signaling Pathway
Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses.[4][5][6][7][8][9]
Dopamine D2-like Receptor Signaling Pathway
In contrast to D1-like receptors, activation of D2-like receptors typically inhibits adenylyl cyclase through the Gαi subunit, leading to a decrease in intracellular cAMP levels and reduced PKA activity.[5][9][10][11]
Conclusion
This compound is a valuable synthetic intermediate with broad applicability in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance. While direct quantitative comparisons with a wide range of substituted benzylamines under identical conditions are not extensively documented in the literature, the available data on related primary amines in key reactions like reductive amination and N-alkylation suggest that this compound is a reliable and efficient building block. Its utility in the synthesis of neurologically active compounds underscores the importance of understanding the biological pathways, such as the dopamine signaling cascade, that these molecules modulate. The provided experimental protocols offer a starting point for the practical application of this compound and related intermediates in a research and development setting. Further head-to-head comparative studies would be beneficial to fully elucidate the performance advantages of this compound in various synthetic contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. dopamine receptor D2 - Creative Biogene [creative-biogene.com]
- 11. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
Cost-benefit analysis of different 4-Butylbenzylamine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of substituted benzylamines is a critical task in the development of novel pharmaceuticals and other specialty chemicals. 4-Butylbenzylamine, with its specific alkyl substitution, presents a unique synthetic challenge. This guide provides a comparative cost-benefit analysis of the most common synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and process visualizations to aid in methodological selection.
At a Glance: Comparison of Synthesis Methods
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 65-85 | 12-24 | Room Temperature | One-pot procedure, mild conditions, readily available starting materials. | Potential for over-alkylation, requires a specific reducing agent, purification can be challenging. |
| Gabriel Synthesis | 70-90 | 4-6 | Reflux | High purity of the primary amine, avoids over-alkylation. | Multi-step process, harsh hydrolysis conditions may affect sensitive functional groups. |
| Direct Alkylation | 40-60 | 6-12 | 60-100 | Simple procedure, uses common reagents. | Often leads to a mixture of primary, secondary, and tertiary amines, requiring extensive purification. |
| Leuckart Reaction | 50-70 | 8-16 | 160-180 | Uses inexpensive reagents, one-pot reaction. | High reaction temperatures, formation of formylated byproducts, requires acidic hydrolysis. |
In-Depth Analysis and Experimental Protocols
Reductive Amination of 4-Butylbenzaldehyde
Reductive amination offers a direct and efficient one-pot approach to this compound from 4-butylbenzaldehyde. This method involves the in-situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced to the desired amine.
Experimental Protocol:
A solution of 4-butylbenzaldehyde (1 equivalent) in methanol is treated with an excess of ammonia (in methanol). The mixture is stirred for 1-2 hours at room temperature to facilitate imine formation. Subsequently, a reducing agent such as sodium borohydride (1.5 equivalents) is added portion-wise, and the reaction is stirred for an additional 12-24 hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.[1][2]
Cost-Benefit Analysis:
-
Cost: This method utilizes relatively inexpensive starting materials like 4-butylbenzaldehyde and sodium borohydride. The one-pot nature of the reaction also reduces operational costs.
-
Benefits: The primary advantages are the operational simplicity and the use of mild reaction conditions.[1]
-
Drawbacks: A key challenge is controlling the selectivity to prevent the formation of secondary and tertiary amines through over-alkylation. Purification to isolate the pure primary amine can be complex.[3]
Gabriel Synthesis from 4-Butylbenzyl Halide
The Gabriel synthesis is a classic and reliable method for preparing primary amines with high purity. It involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the liberation of the primary amine.[4][5]
Experimental Protocol:
Potassium phthalimide (1.1 equivalents) is reacted with 4-butylbenzyl bromide (1 equivalent) in a polar aprotic solvent like DMF at reflux for 2-4 hours to form N-(4-butylbenzyl)phthalimide. After cooling, the intermediate is treated with hydrazine hydrate (1.5 equivalents) in refluxing ethanol for 2-4 hours. The resulting phthalhydrazide precipitate is filtered off, and the filtrate containing the desired this compound is worked up and purified by distillation or chromatography.[6][7]
Cost-Benefit Analysis:
-
Cost: The starting materials, particularly 4-butylbenzyl bromide and potassium phthalimide, can be more expensive than those for reductive amination. The multi-step nature of the process also adds to the overall cost.
-
Benefits: This method is highly effective in producing the primary amine exclusively, thus avoiding the over-alkylation issue common in other methods. This leads to a purer product and simplifies purification.[4][5]
-
Drawbacks: The hydrolysis step to release the amine often requires harsh conditions (strong acid, base, or hydrazine), which may not be suitable for substrates with sensitive functional groups.[8] The separation of the phthalhydrazide byproduct can sometimes be challenging.[4]
Direct Alkylation of Ammonia
Direct alkylation of ammonia with a 4-butylbenzyl halide is a straightforward approach but is often plagued by a lack of selectivity.
Experimental Protocol:
A large excess of aqueous ammonia is reacted with 4-butylbenzyl chloride in a pressure reactor, often in the presence of an immiscible organic solvent. The reaction is heated to 60-100°C for several hours. The use of a large excess of ammonia is crucial to favor the formation of the primary amine over secondary and tertiary amines. The product is then extracted and purified, typically by distillation.[7]
Cost-Benefit Analysis:
-
Cost: While the reagents themselves are inexpensive, the need for a significant excess of ammonia and potentially a pressure reactor can increase the operational costs.
-
Benefits: The procedure is conceptually simple and uses readily available bulk chemicals.
-
Drawbacks: The primary disadvantage is the formation of a mixture of primary, secondary, and tertiary amines, which necessitates extensive and often difficult purification, leading to lower isolated yields of the desired product.[9]
Leuckart Reaction
The Leuckart reaction is a reductive amination method that specifically uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[10][11]
Experimental Protocol:
4-Butylbenzaldehyde is heated with a large excess of ammonium formate or formamide at a high temperature (typically 160-180°C) for several hours. This forms the N-formyl derivative of this compound. The intermediate is then hydrolyzed using a strong acid (e.g., HCl) to yield the final primary amine.[10][12]
Cost-Benefit Analysis:
-
Cost: This method is economically favorable due to the low cost of the reagents.
-
Benefits: It is a one-pot reaction that does not require an external reducing agent.[10]
-
Drawbacks: The high reaction temperatures can lead to side reactions and decomposition of the starting material or product. The reaction also produces a formylated intermediate that requires a separate hydrolysis step, adding to the overall complexity. The yields can be moderate, particularly with aromatic aldehydes.[10][13]
Visualizing the Synthetic Pathways
To further clarify the logical flow of each synthetic approach, the following diagrams have been generated using the DOT language.
Caption: Reductive Amination Workflow.
Caption: Gabriel Synthesis Workflow.
Caption: Direct Alkylation Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. CN101607914A - Simple method for preparing to tert-butyl benzyl amine - Google Patents [patents.google.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of 4-Butylbenzylamine: A Procedural Guide
The proper disposal of 4-Butylbenzylamine is a critical aspect of laboratory safety and environmental responsibility. As a substance classified with primary hazards of being corrosive and an irritant, adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to work in a well-ventilated area, ideally within a chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield should be used if there is a splash hazard.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374. A lab coat or chemical-resistant apron is also required.[3][4] |
| Respiratory Protection | In case of insufficient ventilation or the generation of aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Evaporation is not an acceptable method of disposal.
-
Waste Collection:
-
Use a designated, clean, and leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).
-
The container must have a secure, tight-fitting lid to prevent leaks and spills.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and list any solvents or other chemicals mixed with the waste.
-
Include the appropriate GHS hazard pictograms for corrosion and irritation.
-
-
Waste Transfer:
-
Carefully transfer the this compound waste into the designated container.
-
Avoid splashing and minimize the generation of vapors.
-
Use a funnel for liquid waste to prevent spills.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and absorbent pads, must be considered hazardous waste.
-
Place all contaminated materials in the same hazardous waste container.
-
-
Storage:
-
Securely close the waste container.
-
Store the container in a designated, well-ventilated, and cool secondary containment area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[5]
-
Provide the disposal company with the complete chemical composition of the waste.
-
The recommended final disposal method is high-temperature incineration at an approved facility.
-
Quantitative Disposal Data
| Parameter | Guideline |
| pH of Aqueous Solution | For dilute acids and bases, the pH should be neutralized to a range of 5.5 to 10.5 before considering drain disposal, with local regulations permitting.[6] |
| Concentration Limits | Only very small quantities (a few hundred grams or milliliters per day) of approved, non-hazardous chemicals should be considered for drain disposal.[6] This does not apply to corrosive substances. |
| Chemical Composition | The chemical must not be flammable, reactive, toxic, or listed as a hazardous waste by the EPA.[6] this compound is classified as corrosive and an irritant.[1][2] |
Experimental Protocol: Decontamination of Empty Containers
Containers that previously held this compound must be properly decontaminated before they can be disposed of as regular waste or recycled.
-
Initial Rinse:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect all rinsate as hazardous waste and add it to the designated this compound waste container.
-
-
Label Removal:
-
Completely remove or deface the original chemical label from the container.
-
-
Final Disposal:
-
Once decontaminated, the container can be disposed of in accordance with institutional and local regulations for non-hazardous laboratory waste.
-
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and local regulations.
References
- 1. 4-tert-Butylbenzylamine | C11H17N | CID 2735655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Butylbenzylamine | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. carlroth.com [carlroth.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. acs.org [acs.org]
Personal protective equipment for handling 4-Butylbenzylamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemical compounds. This guide provides immediate, essential safety and logistical information for handling 4-Butylbenzylamine, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for mitigating risks and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Appropriate PPE is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling this chemical.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during transfers or reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient. The specific type will depend on the potential exposure concentration.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to prevent accidents and exposure.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are easily accessible.
-
Personnel Training: Ensure all personnel involved are trained on the hazards of and proper handling procedures for amines.[3]
2. Handling the Chemical:
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Work in a Fume Hood: All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use Appropriate Equipment: Utilize spark-proof tools and explosion-proof equipment.[1]
-
Avoid Incompatibilities: Store and handle away from acids, acid anhydrides, acid chlorides, and chloroformates.[4]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work area within the fume hood with a suitable solvent and cleaning agent.
-
Personal Hygiene: Immediately wash hands and any potentially exposed skin after handling. Contaminated clothing should be removed immediately and laundered separately before reuse.[5]
Disposal Plan: Safe Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Keep this compound waste separate from other chemical waste streams.
-
Use designated, clearly labeled, and sealed containers for liquid and solid waste.
2. Container Management:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Ensure containers are tightly closed.[1]
3. Disposal Procedure:
-
Dispose of waste through a licensed and approved waste disposal company.
-
Do not dispose of this compound down the drain.
-
Contaminated materials such as gloves, paper towels, and disposable lab coats should be collected in a sealed bag and disposed of as hazardous waste.
By implementing these safety protocols and operational plans, laboratories can significantly reduce the risks associated with handling this compound, fostering a culture of safety and responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
